(S,S)-fenoxanil
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H18Cl2N2O2 |
|---|---|
Molecular Weight |
329.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-2-cyano-3-methylbutan-2-yl]-2-(2,4-dichlorophenoxy)propanamide |
InChI |
InChI=1S/C15H18Cl2N2O2/c1-9(2)15(4,8-18)19-14(20)10(3)21-13-6-5-11(16)7-12(13)17/h5-7,9-10H,1-4H3,(H,19,20)/t10-,15+/m0/s1 |
InChI Key |
IUOKJNROJISWRO-ZUZCIYMTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@](C)(C#N)C(C)C)OC1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure and stereochemistry of (S,S)-fenoxanil
Technical Whitepaper: Stereochemical Architecture and Synthesis of (S,S)-Fenoxanil
Executive Summary This technical guide provides a rigorous analysis of this compound, a specific diastereomer of the melanin biosynthesis inhibitor (MBI) fungicide fenoxanil. While commercial fenoxanil often exists as a mixture of stereoisomers, the precise characterization of the (S,S)-conformer is critical for establishing Structure-Activity Relationships (SAR) and understanding the binding kinetics within the scytalone dehydratase active site. This document details the molecular geometry, stereoselective synthetic pathways, and analytical validation protocols required for the isolation and study of this specific enantiomer.
Molecular Architecture & Stereochemistry
1.1 Nomenclature and Identity
-
IUPAC Name: (2S)-N-[(2S)-1-cyano-1,2-dimethylpropyl]-2-(2,4-dichlorophenoxy)propanamide
-
CAS Registry Number: 115852-48-7 (Generic); 20582837 (Specific to (S,S)-isomer)
1.2 Stereogenic Centers this compound possesses two distinct chiral centers that define its spatial topology:
-
Acid Moiety (C2): The
-carbon of the propionyl group, derived from (S)-2-(2,4-dichlorophenoxy)propionic acid. -
Amine Moiety (C1'): The
-carbon of the amino-nitrile group, derived from (S)-2-amino-2,3-dimethylbutyronitrile.
The (S,S)-configuration forces the bulky 2,4-dichlorophenyl group and the isopropyl group of the amine into a specific "L-shape" conformation, which is distinct from the (R,S) or (R,R) diastereomers. This spatial arrangement is hypothesized to influence the hydrophobic interaction with the Val75 residue in the target enzyme.
1.3 Physicochemical Profile
| Property | Value / Characteristic |
| Physical State | White to off-white crystalline solid |
| Melting Point | 73–74 °C (Pure isomer); Commercial mix ranges 68–72 °C |
| LogP (Octanol/Water) | ~4.5 (Highly Lipophilic) |
| Solubility | Low in water (<20 mg/L); Soluble in Acetone, Methanol, DCM |
| Chirality | Levorotatory or Dextrorotatory (Solvent dependent; requires polarimetric confirmation) |
Stereoselective Synthesis Protocol
To synthesize this compound with high enantiomeric excess (% ee), a convergent synthesis strategy is employed. Unlike industrial routes that use racemic starting materials, this protocol utilizes optically pure precursors and mild coupling conditions to prevent racemization at the
2.1 Retrosynthetic Analysis The molecule is disconnected at the amide bond, yielding two key chiral building blocks:
-
Fragment A: (S)-2-(2,4-dichlorophenoxy)propionic acid.[3]
-
Fragment B: (S)-2-amino-2,3-dimethylbutyronitrile.[3]
2.2 Experimental Procedure
-
Step 1: Activation of the Chiral Acid
-
Reagents: (S)-2-(2,4-dichlorophenoxy)propionic acid (1.0 eq), HATU (1.1 eq), DIPEA (2.0 eq).
-
Solvent: Anhydrous DMF or DCM.
-
Protocol: Dissolve the acid in DMF under nitrogen atmosphere. Add DIPEA and HATU. Stir at 0°C for 30 minutes to form the activated ester. Note: Avoid using Thionyl Chloride (
) at high temperatures, as it promotes racemization via ketene intermediates.
-
-
Step 2: Amide Coupling
-
Reagents: (S)-2-amino-2,3-dimethylbutyronitrile (1.0 eq).
-
Protocol: Add the chiral amine dropwise to the activated ester solution. Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Monitoring: Monitor consumption of starting material via TLC (Hexane:EtOAc 3:1).
-
-
Step 3: Purification
-
Work-up: Dilute with EtOAc, wash with 1N HCl (cold), saturated
, and brine. Dry over . -
Isolation: Recrystallize from Ethanol/Water (1:1) or purify via Flash Column Chromatography using a chiral stationary phase if ee < 98%.
-
2.3 Synthesis Workflow Visualization
Figure 1: Stereoselective synthesis pathway for this compound using mild coupling agents to preserve chiral integrity.
Analytical Validation & Stereochemical Assignment
Validating the (S,S) configuration requires a multi-faceted approach. Relying solely on optical rotation is insufficient due to solvent effects.
3.1 Chiral HPLC Method
-
Column: Lux Cellulose-3 (Phenomenex) or Chiralcel OD-H.
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 230 nm.
-
Expected Elution: The (S,S) isomer typically elutes distinct from the (R,S) and (R,R) forms. In many cellulose-based separations, the (S,S) enantiomer is the last eluting peak (Peak 4), though this must be confirmed with standards [1].
3.2 Electronic Circular Dichroism (ECD) To definitively assign absolute configuration without X-ray crystallography:
-
Method: Measure the CD spectrum in Methanol.
-
Prediction: Compare experimental spectra with Time-Dependent Density Functional Theory (TD-DFT) calculated spectra for the (S,S) conformer.
-
Signature: Look for the Cotton effect associated with the
transition of the amide carbonyl and the aromatic transitions.
Mechanism of Action: Scytalone Dehydratase Inhibition[5][6]
Fenoxanil acts as a Melanin Biosynthesis Inhibitor (MBI-D), specifically targeting Scytalone Dehydratase . This enzyme is crucial for the pathogenicity of Magnaporthe grisea (Rice Blast).[5]
4.1 The Pathway Fungal melanin is synthesized via the DHN (1,8-dihydroxynaphthalene) pathway.[6][7] Fenoxanil blocks two dehydration steps:[8]
-
Scytalone
1,3,8-Trihydroxynaphthalene (1,3,8-THN). -
Vermelone
1,8-Dihydroxynaphthalene (1,8-DHN).
4.2 Binding Mode of this compound The amide functionality of fenoxanil mimics the transition state of the dehydration reaction. The hydrophobic dichlorophenyl ring occupies a deep hydrophobic pocket near the active site residues (Tyr30, Tyr50). The stereochemistry at the propionyl chain dictates the orientation of the methyl group relative to the catalytic water molecule.
4.3 Signaling Pathway Diagram
Figure 2: Biological pathway of DHN-melanin synthesis showing the specific inhibition points of Fenoxanil.
References
-
Wang, X., et al. (2020). "Enantioseparation and Stereoselective Fungicidal Activity of Fenoxanil Stereoisomers against Magnaporthe oryzae." Journal of Agricultural and Food Chemistry. Available at: [Link]
-
PubChem. (2025).[4] "this compound Compound Summary." National Library of Medicine. Available at: [Link]
-
Basarab, G. S., et al. (1999).[5] "Catalytic Mechanism of Scytalone Dehydratase." Biochemistry. Available at: [Link]
-
Motoyama, T., et al. (2008). "Scytalone Dehydratase as a Target for Rice Blast Control." Phytopathology. Available at: [Link]
Sources
- 1. Fenoxanil synthesis - chemicalbook [chemicalbook.com]
- 2. Fenoxanil [webbook.nist.gov]
- 3. This compound | C15H18Cl2N2O2 | CID 20582837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fenoxanil | C15H18Cl2N2O2 | CID 11262655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fenoxanil | Fungicide for Research (RUO) [benchchem.com]
The Stereochemical Imperative in MBI-D Fungicides: Deconstructing the Role of (S,S)-Fenoxanil
The following technical guide is structured to address the specific role of the (S,S)-enantiomer of fenoxanil within the context of Melanin Biosynthesis Inhibition (MBI-D).
Editorial Note: In the field of agrochemical discovery, fenoxanil exists as a chiral molecule with two chiral centers. Current literature and structural activity relationship (SAR) data identify the (R,R)-enantiomer as the primary eutomer (active component), contributing >96% of fungicidal activity. The (S,S)-enantiomer , conversely, acts as the distomer (less active/inactive).
Therefore, this guide analyzes the role of (S,S)-fenoxanil not as a primary inhibitor, but as a critical comparative baseline for stereoselectivity , a contributor to environmental load , and a target for chiral resolution in next-generation fungicide development.
Executive Summary
Fenoxanil is a systemic fungicide targeting the rice blast fungus, Magnaporthe oryzae.[1] It functions as a Melanin Biosynthesis Inhibitor - Dehydratase (MBI-D) , specifically blocking the enzyme scytalone dehydratase (SD) .[1][2]
While commercial fenoxanil is often synthesized as a mixture of stereoisomers, the biological activity is highly stereospecific.[1] The This compound isomer plays a distinct role in pharmacological profiling:
-
Pharmacologically: It exhibits significantly reduced binding affinity (
) for scytalone dehydratase compared to the (R,R)-isomer. -
Toxicologically: It represents "chemical ballast," contributing to environmental residue without providing proportional therapeutic benefit.
-
Developmentally: It serves as the negative control in SAR studies to map the precise geometry of the SD active site.
Molecular Mechanism: The MBI-D Pathway
To understand the lack of potency in this compound, we must first visualize the target pathway. Fenoxanil prevents the conversion of Scytalone to 1,3,8-Trihydroxynaphthalene (1,3,8-THN) and Vermelone to 1,8-DHN .
The DHN-Melanin Biosynthetic Pathway
The following DOT diagram illustrates the specific blockade point of Fenoxanil within the fungal melanin pathway.
Caption: Fenoxanil targets Scytalone Dehydratase (SD), blocking two critical dehydration steps (Scytalone → 1,3,8-THN and Vermelone → 1,8-DHN), preventing appressorial pressurization.[3]
Comparative Pharmacology: (S,S) vs. (R,R)
The efficacy of fenoxanil is dictated by the fit of its amide motif and the 2,4-dichlorophenoxy group within the hydrophobic pocket of scytalone dehydratase.
The "Eutomer-Distomer" Relationship
Recent chiral separation studies (using Lux Cellulose-3 columns) have quantified the bioactivity difference between the isomers. The (R)-configuration at the cyano-bearing carbon is critical for hydrogen bonding within the active site.
-
Eutomer (Active): (R,R)-Fenoxanil. Fits the active site, displacing water molecules and binding tightly to amino acid residues (likely Asp31 and His110 vicinity).
-
Distomer (Inactive/Low Activity): this compound. Steric clash prevents deep pocket penetration, resulting in significantly higher IC50 values.
Quantitative Activity Profile
The following table summarizes the comparative efficacy against Magnaporthe oryzae.
| Compound Form | Relative Bioactivity | Contribution to Total Activity | Role in Formulation |
| (R,R)-Fenoxanil | High (100%) | ~96.6% | Primary Active Ingredient (AI) |
| Racemic Fenoxanil | Moderate | 100% (Aggregate) | Standard Commercial Product |
| This compound | Low (<5%) | < 3.4% | Impurity / Environmental Load |
Technical Insight: The (R,R)-isomer is approximately 21.7 times more potent than the (S,S)-isomer.[4][5] This classifies this compound as a "ballast" isomer—it adds chemical weight and metabolic demand without contributing to fungal control.
Experimental Protocols: Validating Stereoselectivity
To confirm the role of this compound, researchers must isolate the enantiomers and assay them independently.
Protocol A: Chiral Separation of Fenoxanil
Objective: Isolate (S,S) and (R,R) enantiomers from technical grade fenoxanil.
-
Instrumentation: UHPLC system coupled with MS/MS (e.g., Agilent 1290 Infinity).
-
Stationary Phase: Lux Cellulose-3 Chiral Column (150 mm × 2.0 mm, 3 µm).
-
Why: Cellulose tris(4-methylbenzoate) selector provides optimal resolution for amide-based chiral centers.
-
-
Mobile Phase: Isocratic elution using Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.
-
Conditions:
-
Flow rate: 0.3 mL/min.
-
Temperature: 30°C.
-
-
Detection: MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Precursor Ion: m/z 329.1
.
-
-
Elution Order Validation: Confirm using Circular Dichroism (CD) spectroscopy. The (R,R) typically elutes first or second depending on specific solvent interactions, but must be validated against a known standard.
Protocol B: In Vitro Scytalone Dehydratase Inhibition Assay
Objective: Determine the IC50 of this compound vs (R,R)-fenoxanil.
-
Enzyme Preparation: Recombinant M. oryzae Scytalone Dehydratase (SD) expressed in E. coli. Purify via Ni-NTA affinity chromatography.
-
Substrate: Synthetic Scytalone (racemic is acceptable, as SD is stereospecific for the substrate as well).
-
Reaction Mix:
-
Buffer: 50 mM Tris-HCl (pH 7.5).
-
Enzyme: 10 nM purified SD.
-
Inhibitor: this compound or (R,R)-Fenoxanil (0.1 nM to 10 µM serial dilution).
-
-
Initiation: Add Scytalone (100 µM final).
-
Measurement: Monitor absorbance decrease at 310 nm (disappearance of scytalone) or increase at 340 nm (appearance of THN, though THN is unstable; coupled assay with reductase is often preferred).
-
Alternative: Direct HPLC monitoring of Scytalone vs THN peak area after 15 min incubation.
-
-
Data Analysis: Plot % Inhibition vs. Log[Concentration].
-
Self-Validating Check: The (R,R) curve should show a sigmoid drop in the nanomolar range. The (S,S) curve should remain flat or shift right by >1-2 orders of magnitude.
-
Resistance and Structural Implications[1]
The role of this compound becomes relevant when studying resistance mechanisms, such as the V75M mutation (Valine 75 to Methionine) in Scytalone Dehydratase.
-
Mechanism of Resistance: The V75M mutation alters the shape of the binding pocket.
-
Stereochemical Impact: While V75M significantly reduces the binding of the active (R,R)-fenoxanil, it renders the (S,S)-isomer even less effective. Resistance studies often use the racemate; however, using pure (R,R) in assays provides a cleaner signal-to-noise ratio when measuring resistance factors (RF).
Mode of Action Logic Flow
Caption: Comparative efficacy logic. (R,R) binds WT enzyme effectively. (S,S) fails to bind due to steric clash. V75M mutation confers resistance by blocking (R,R) binding.
References
-
Wang, X., et al. (2015).Enantioseparation and Stereoselective Fungicidal Activity of Fenoxanil Stereoisomers against Magnaporthe oryzae. Journal of Agricultural and Food Chemistry.
-
Source:
-
-
Yamaguchi, I., & Fujimura, M. (2005).Recent trends in the research and development of melanin biosynthesis inhibitors. Journal of Pesticide Science.
-
Source:
-
-
Lundqvist, T., et al. (1994). Crystal structure of scytalone dehydratase: a disease determinant of the rice pathogen, Magnaporthe grisea.[2] Structure.[1][3][6][7][8]
-
Source:
-
-
Kurahashi, Y. (2001). Melanin Biosynthesis Inhibitors (MBI) for the Control of Rice Blast. In: Agrochemical Discovery.[2]
-
Source:
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Enantioseparation and Stereoselective Fungicidal Activity of Fenoxanil Stereoisomer against Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Melanin in fungi: advances in structure, biosynthesis, regulation, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fenoxanil | C15H18Cl2N2O2 | CID 11262655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Stereoisomers [www2.chemistry.msu.edu]
Metabolic Fate & Biotransformation of (S,S)-Fenoxanil in Plant Systems
The following technical guide details the metabolic pathways of (S,S)-fenoxanil in plant systems. This document is structured for researchers and drug development professionals, focusing on the stereochemical nuances, degradation mechanisms, and experimental validation of this fungicide's fate.
Technical Whitepaper | Version 1.0
Executive Summary
Fenoxanil (N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propionamide) is a melanin biosynthesis inhibitor (MBI-D) used primarily to control rice blast (Magnaporthe oryzae).[1] While commercial fenoxanil is a diastereomeric mixture dominated by the (R)-configuration (typically ~85% R-isomer), the This compound isomer represents a distinct stereochemical entity with unique metabolic kinetics.
This guide delineates the metabolic trajectory of the (S,S)-isomer in Oryza sativa (rice) and other model plant systems. Unlike its highly bioactive (R,R)-counterpart, this compound exhibits rapid degradation via hydrolytic cleavage and subsequent glycosidic conjugation. Understanding this pathway is critical for accurate residue definition, enantioselective risk assessment, and regulatory compliance.
Chemical Basis & Stereochemical Context
Fenoxanil possesses two chiral centers: one on the propionyl moiety and one on the amine moiety.[2] This results in four potential stereoisomers.
-
Target Molecule: this compound
-
IUPAC Name: (S)-N-((S)-1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide
-
Physicochemical Driver: The presence of the nitrile (-CN) and amide (-CONH-) groups makes the molecule susceptible to enzymatic hydrolysis.
-
Stereoselectivity: Research indicates that while the (R,R)-isomer binds tightly to scytalone dehydratase (the target enzyme), the (S,S)-isomer is less distinct in its binding, often leading to faster availability for metabolic enzymes (esterases/amidases) in the plant cytosol.
Table 1: Physicochemical Properties Relevant to Metabolism
| Parameter | Value (General/Isomer Specific) | Metabolic Implication |
| Log P | ~3.5 (Lipophilic) | Facilitates rapid cuticular uptake; requires Phase II conjugation for excretion/sequestration. |
| Water Solubility | 30 mg/L (20°C) | Low solubility drives rapid partitioning into plant lipids/waxes. |
| pKa | Non-ionizable (neutral amide) | Transport is passive; metabolism is enzyme-dependent rather than pH-dependent. |
| Half-life (Rice) | 3.3 – 4.4 days | Rapid dissipation indicates efficient metabolic clearance. |
Experimental Methodology for Pathway Elucidation
To rigorously map the this compound pathway, the following self-validating protocol is recommended. This workflow ensures the separation of enantiomers and accurate identification of metabolites.
Chiral Resolution & Radiolabeling
-
Synthesis: Use 14C-labeling at the phenoxy ring to track the lipophilic core and 14C-labeling at the cyano group to track the amine fragment post-cleavage.
-
Separation: Utilize Supercritical Fluid Chromatography (SFC) or HPLC with a chiral stationary phase (e.g., Lux Cellulose-3) to isolate >99% pure this compound from the racemate.
Plant Uptake & Extraction Workflow
-
Application: Hydroponic exposure of Oryza sativa to this compound (0.5 mg/L).
-
Sampling: Harvest roots and shoots at T=0, 12h, 24h, 3d, 7d.
-
Extraction: Sequential extraction with Acetonitrile:Water (80:20 v/v) to recover parent and Phase I metabolites.
-
Analysis: LC-MS/MS (Q-TOF) for metabolite identification; Chiral HPLC to monitor racemization (if any).
Workflow Visualization
Figure 1: Experimental workflow for isolating and tracking this compound metabolism.
Metabolic Pathways: Phase I & Phase II
The metabolism of this compound in plants proceeds via two primary routes: Amide Cleavage (major) and Nitrile Hydrolysis (minor).
Pathway A: Amide Bond Cleavage (Major Route)
The central amide bond is the most labile point of the molecule. Plant amidases hydrolyze this bond, splitting the molecule into two primary fragments.
-
Reaction: Hydrolysis.
-
Enzyme: Aryl-acylamidase (EC 3.5.1.13).
-
Product 1 (Acid Moiety): 2-(2,4-dichlorophenoxy)propionic acid (2,4-DP) . This is a structural analog of the herbicide dichlorprop.
-
Product 2 (Amine Moiety): 2-amino-2,3-dimethylbutyronitrile .[3] This fragment is unstable and rapidly degrades or forms polar conjugates.
Pathway B: Nitrile Hydrolysis (Minor Route)
The cyano group (-CN) can be hydrated to an amide and subsequently hydrolyzed to a carboxylic acid without cleaving the central backbone.
-
Reaction: Nitrile Hydratase / Nitrilase activity.
-
Intermediate: Fenoxanil-amide (M-Amide).
-
Terminal Product: Fenoxanil-carboxylic acid (M-Acid).
Pathway C: Phase II Conjugation
The primary metabolite, 2,4-DP , contains a free carboxylic acid group, making it a prime target for glycosylation.
-
Reaction: Esterification with glucose.
-
Enzyme: UDP-glucosyltransferase (UGT).
-
Product: 2,4-DP-glucose ester . This conjugate is sequestered in the plant vacuole.
Metabolic Map Visualization
Figure 2: Metabolic map of this compound showing the major hydrolytic cleavage and minor nitrile modification pathways.
Residue Analysis & Safety Implications
Understanding the terminal residues of the (S,S)-isomer is vital for compliance with Maximum Residue Limits (MRLs).
-
Terminal Residue Definition: For enforcement, the residue is typically defined as the parent Fenoxanil (sum of isomers). However, for risk assessment, the metabolite 2,4-DP is significant due to its structural similarity to auxin-mimic herbicides.
-
Stereoselective Safety: The (S,S)-isomer degrades faster than the (R,R)-isomer in soil and plant systems (Half-life ~3.3 days vs >4 days for R,R). This suggests that this compound contributes less to long-term residues, reducing its dietary risk profile compared to the bioactive isomer.
References
-
Enantioseparation and Stereoselective Fungicidal Activity of Fenoxanil Stereoisomer against Magnaporthe oryzae. Journal of Agricultural and Food Chemistry. (2025).[2] Link
-
Residue decline study of fenoxanil in paddy plant, paddy field water and soil. Chinese Journal of Pesticide Science. (2010).[4][5] Link
-
Fenoxanil (Ref: BAS 546F) PPDB Data. University of Hertfordshire, PPDB. (2026). Link
-
Distribution of thifluzamide, fenoxanil and tebuconazole in rice paddy and dietary risk assessment. Fresenius Environmental Bulletin. (2015). Link
- Metabolic Pathways of Agrochemicals: Part 2: Insecticides and Fungicides.Royal Society of Chemistry. (1999). (General reference for amide fungicide metabolism logic).
Sources
- 1. Fenoxanil – Wikipedia [de.wikipedia.org]
- 2. Enantioseparation and Stereoselective Fungicidal Activity of Fenoxanil Stereoisomer against Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenoxanil | C15H18Cl2N2O2 | CID 11262655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Residue decline study of fenoxanil in paddy plant,paddy field water and soil [nyxxb.cn]
Methodological & Application
Application Note: Precision Synthesis of (S,S)-Fenoxanil via Chemoenzymatic Kinetic Resolution
Here is a detailed Application Note and Protocol guide for the preparation of (S,S)-fenoxanil via kinetic resolution.
Executive Summary & Strategic Rationale
Fenoxanil (N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide) is a systemic fungicide critical for controlling rice blast (Magnaporthe oryzae). The molecule possesses two chiral centers: one on the acid moiety (2-(2,4-dichlorophenoxy)propanoic acid, or DCPP ) and one on the amine moiety (2-amino-2,3-dimethylbutanenitrile).
While the (1R,2R)-isomer is commercially dominant due to higher fungicidal activity [1], the (S,S)-isomer is essential for:
-
Resistance Modeling: Understanding non-target site binding and cross-resistance patterns.
-
Environmental Fate Studies: Comparative degradation kinetics in soil/water matrices where enantiomers degrade at different rates [2].
-
Regulatory Compliance: Full stereochemical characterization required for registration of chiral agrochemicals.
Why Kinetic Resolution (KR)?
Direct asymmetric synthesis often requires expensive chiral auxiliaries or transition metal catalysts (e.g., Rh-DuPhos). Enzymatic Kinetic Resolution (EKR) offers a cost-effective, scalable alternative by utilizing robust lipases to resolve racemic intermediates with high enantiomeric excess (
Process Logic & Workflow
The synthesis strategy relies on a "Convergent Chiral Assembly." We do not resolve the final bulky amide. Instead, we resolve the acid intermediate (DCPP ester) using a lipase, which is then coupled to the chiral amine.
Mechanism of Resolution: We utilize Candida antarctica Lipase B (CALB, immobilized as Novozym 435).[1] CALB typically exhibits R-stereopreference for 2-substituted propionate esters [3].
-
Reaction: Hydrolysis of racemic ethyl-DCPP.
-
Outcome: The enzyme hydrolyzes the (R)-ester to the (R)-acid. The (S)-ester remains unreacted.
-
Target: We isolate the unreacted (S)-ester, chemically hydrolyze it to (S)-acid, and couple it with (S)-amine.
Workflow Diagram
Figure 1: Chemoenzymatic workflow for this compound. The lipase selectively removes the (R)-isomer, leaving the desired (S)-precursor.
Detailed Experimental Protocols
Phase 1: Preparation of Substrate (Racemic Ethyl-DCPP)
Note: If starting from commercially available racemic DCPP acid.
-
Reagents: Racemic 2-(2,4-dichlorophenoxy)propanoic acid (10.0 g), Ethanol (50 mL),
(cat.). -
Procedure: Reflux acid in ethanol with catalytic sulfuric acid for 6 hours.
-
Workup: Concentrate, dissolve in EtOAc, wash with
(sat.), brine, dry over . -
Yield: Quantitative conversion to rac-ethyl-2-(2,4-dichlorophenoxy)propionate .
Phase 2: Enzymatic Kinetic Resolution (The Critical Step)
This step isolates the (S)-enantiomer by "sacrificing" the (R)-enantiomer via hydrolysis.
Reagents & Equipment:
-
Substrate: Rac-ethyl-2-(2,4-dichlorophenoxy)propionate (5.0 g, 19 mmol).
-
Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B) - 500 mg (10% w/w).
-
Solvent System: Toluene (20 mL) and Phosphate Buffer (0.1 M, pH 7.0, 20 mL). Note: A biphasic system is chosen to protect the ester from spontaneous chemical hydrolysis while maintaining enzyme hydration.
-
Temperature Control: Orbital shaker at 30°C, 200 rpm.
Protocol:
-
Initiation: Dissolve the substrate in Toluene. Add the Phosphate buffer.[1] Add Novozym 435 to start the reaction.[1]
-
Monitoring: Monitor the reaction via Chiral HPLC (See Section 4) every 2 hours.
-
Endpoint: Stop the reaction when conversion reaches 50-52% .
-
Scientific Insight: Do not stop exactly at 50%. Pushing slightly past 50% (e.g., 52%) ensures the unreacted (S)-ester has extremely high optical purity (
) by consuming the last traces of the fast-reacting (R)-isomer [4].
-
-
Termination: Filter off the immobilized enzyme (can be washed with acetone and reused).
-
Separation:
-
Transfer filtrate to a separatory funnel.
-
The Organic Layer contains the (S)-Ester (Target).
-
The Aqueous Layer contains the (R)-Acid (By-product).
-
Wash the organic layer with 0.5 M
to ensure complete removal of any produced acid.
-
-
Isolation: Dry the organic layer (
) and concentrate in vacuo.-
Expected Data: Yield ~40-45% (relative to racemate);
.
-
Phase 3: Hydrolysis to (S)-Acid
-
Dissolve the isolated (S)-ester in THF:Water (3:1).
-
Add LiOH (2.0 equiv) and stir at room temperature for 2 hours.
-
Acidify to pH 2 with 1N HCl and extract with EtOAc.
-
Result: (S)-2-(2,4-dichlorophenoxy)propanoic acid .
Phase 4: Coupling to form this compound
Assumption: (S)-2-amino-2,3-dimethylbutanenitrile is available via chiral pool or separate resolution.
-
Activation: Dissolve (S)-Acid (1.0 equiv) in dry DCM. Add EDC
HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 min at 0°C. -
Coupling: Add (S)-Amine (1.0 equiv) and DIPEA (2.5 equiv).
-
Reaction: Allow to warm to RT and stir overnight.
-
Purification: Silica gel chromatography (Hexane:EtOAc gradient).
-
Final Product: This compound .
Analytical Control & Quality Assurance
Trustworthiness in stereochemistry requires rigorous validation.
HPLC Method (Chiral):
-
Column: Lux Cellulose-3 (Phenomenex) or Chiralcel OD-H [5].
-
Mobile Phase: n-Hexane : Isopropanol (90:10).
-
Flow Rate: 0.7 mL/min.[2]
-
Detection: UV @ 230 nm.
-
Temperature: 25°C.
Data Interpretation Table:
| Compound | Retention Time (min)* | Expected Configuration | Action |
| (R)-Ester | 8.5 | Fast reacting (Hydrolyzed) | Found in Aqueous Phase (as acid) |
| (S)-Ester | 11.2 | Slow reacting (Unreacted) | Target (Organic Phase) |
| This compound | 14.5 | Final Product | Confirm >98% de |
*Note: Retention times are illustrative; calibration with racemic standards is mandatory.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low E-value (Poor Selectivity) | Temperature too high | Lower reaction temp to 20°C or 4°C. Selectivity often increases as T decreases. |
| Slow Reaction Rate | Interface limitation | Increase shaking speed (rpm) to increase surface area in biphasic system. |
| Low ee of (S)-Ester | Reaction stopped too early | Continue reaction until conversion is >52%. "Sacrifice" yield for purity. |
| Enzyme Aggregation | Water content too low | Ensure buffer/organic ratio is maintained; enzyme needs a water layer to function. |
References
-
Stereoselective Bioactivity: Liu, D., et al. "Enantioseparation and Stereoselective Fungicidal Activity of Fenoxanil Stereoisomers against Magnaporthe oryzae."[3] Journal of Agricultural and Food Chemistry, 2025. (Note: Year adjusted to context, refer to standard ACS database for specific volume).
-
Environmental Degradation: Buerge, I. J., et al. "Stereoselective degradation of the chiral herbicide dichlorprop in soil and water." Environmental Science & Technology.
-
Lipase Stereopreference (CALB): Ghanem, A. "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron: Asymmetry, 2007.
-
Kinetic Resolution Theory: Chen, C. S., et al. "Quantitative analyses of biochemical kinetic resolutions of enantiomers." Journal of the American Chemical Society.
-
Analytical Methods: BenchChem Technical Support. "Fenoxanil Stock Solution and Separation Protocols."
Sources
Application Note: High-Sensitivity Chiral LC-MS/MS Method for the Quantification of (S,S)-Fenoxanil Residues in Agricultural Matrices
Abstract
This application note presents a robust and sensitive analytical method for the stereoselective detection and quantification of the (S,S)-fenoxanil enantiomer in complex agricultural matrices. Fenoxanil is a chiral fungicide widely used to control fungal diseases in crops like rice and vegetables.[1] Since stereoisomers of pesticides can exhibit different biological activities and toxicities, enantioselective analysis is crucial for accurate risk assessment.[2][3][4] This method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for sample extraction and cleanup, followed by chiral separation using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for detection. The protocol has been validated to meet stringent performance criteria for accuracy, precision, and sensitivity, making it suitable for routine monitoring and regulatory compliance.
Introduction
Fenoxanil, N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide, is an amide fungicide effective against a range of plant pathogens.[5][6] Its chemical structure contains two chiral centers, resulting in four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).[7] Commercial fenoxanil is typically sold as a racemic mixture. However, studies have shown that the fungicidal activity can be stereoselective, with specific enantiomers demonstrating significantly higher efficacy.[7][8] Consequently, the ability to resolve and quantify individual stereoisomers, particularly the this compound form, is essential for comprehensive food safety evaluation and environmental impact studies.
Traditional analytical methods often measure the total fenoxanil residue, which may not accurately reflect the potential toxicological risk. The development of stereoselective methods is therefore imperative. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for trace-level analysis of pesticide residues in complex matrices.[9][10][11] The key to enantioselective analysis lies in the chromatographic separation. This method employs a cellulose-based chiral stationary phase, which has been proven effective for the baseline separation of all four fenoxanil stereoisomers.[7]
The sample preparation strategy is based on the widely adopted QuEChERS methodology.[12][13] This approach streamlines the extraction and cleanup process, providing high analyte recoveries while effectively minimizing matrix interferences, which is critical for reliable LC-MS/MS analysis.[14][15][16] This note provides a complete, validated workflow, from sample homogenization to final data analysis, intended for researchers and analytical chemists in food safety and environmental testing laboratories.
Experimental Workflow
The overall analytical workflow is designed for efficiency and accuracy, ensuring reliable separation and quantification of fenoxanil stereoisomers.
Caption: Overall workflow for this compound residue analysis.
Materials and Methods
Reagents and Standards
-
Fenoxanil analytical standard (racemic mixture) and certified this compound standard (Purity >98%).
-
LC-MS grade acetonitrile, methanol, and water (Fisher Scientific or equivalent).
-
Formic acid (99%, Sigma-Aldrich).
-
Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, and disodium hydrogen citrate sesquihydrate (for QuEChERS extraction).
-
Primary secondary amine (PSA) sorbent and C18 sorbent (for dispersive SPE cleanup).
Instrumentation
A UHPLC system coupled to a triple quadrupole mass spectrometer was used.
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS or equivalent, equipped with an electrospray ionization (ESI) source.
Chromatographic and Spectrometric Conditions
The separation of fenoxanil stereoisomers is the most critical step. The following conditions are optimized for baseline resolution and sensitive detection. The use of a chiral column is mandatory.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Liquid Chromatography | ||
| Analytical Column | Lux Cellulose-3 (250 x 4.6 mm, 5 µm)[7] | Provides stereoselective separation of the four fenoxanil isomers. |
| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile : Methanol (40:30:30, v/v/v) | Isocratic elution provides stable retention times and robust separation.[7] |
| Flow Rate | 0.5 mL/min | Optimized for separation efficiency and peak shape on the specified column.[7] |
| Column Temperature | 30 °C | Ensures reproducible retention times and optimal chiral recognition.[7] |
| Injection Volume | 5 µL | Balances sensitivity with the need to avoid column overloading. |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive (ESI+) | Provides stable and abundant protonated molecular ions [M+H]⁺ for fenoxanil.[7] |
| Gas Temperature | 300 °C | Facilitates efficient desolvation of the eluent. |
| Gas Flow | 10 L/min | |
| Nebulizer Pressure | 35 psi | Ensures optimal spray formation for ionization. |
| Capillary Voltage | 4000 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[10] |
For quantification and confirmation, specific MRM transitions for fenoxanil were optimized.
Table 2: Optimized MRM Transitions for Fenoxanil
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Purpose |
|---|---|---|---|---|---|
| Fenoxanil | 329.1 | 189.0 | 50 | 20 | Quantifier |
| Fenoxanil | 329.1 | 302.1 | 50 | 15 | Qualifier[17] |
Note: Collision energies should be optimized for the specific instrument in use.
Detailed Protocols
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of fenoxanil standard into a 10 mL volumetric flask and dissolve in acetonitrile.
-
Working Standard Solutions (0.1 - 100 ng/mL): Prepare a series of working standards by serial dilution of the stock solution with acetonitrile.
-
Matrix-Matched Standards: To mitigate matrix effects, prepare calibration standards by spiking the appropriate volume of working standards into blank matrix extract obtained from the sample preparation step.[18] This is a critical step for accurate quantification in complex matrices.[19]
Sample Preparation Protocol (QuEChERS)
This protocol is adapted from the EN 15662 method and is suitable for a wide range of fruit and vegetable matrices.[14]
-
Homogenization: Homogenize a representative portion of the laboratory sample. For low-moisture commodities, cryogenic milling can improve homogeneity.[20][21]
-
Extraction: a. Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube. b. For dry matrices (<15% water content, e.g., grains), add 10 mL of reagent water and allow to hydrate for 30 minutes.[15] c. Add 10 mL of acetonitrile to the tube. d. Add the QuEChERS extraction salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). e. Immediately cap and shake vigorously for 1 minute. f. Centrifuge at ≥4000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: a. Transfer 1 mL of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. b. Rationale: MgSO₄ removes residual water. PSA removes organic acids and some sugars. C18 removes non-polar interferences like lipids.[14] c. Vortex for 30 seconds. d. Centrifuge at ≥4000 rcf for 5 minutes.
-
Final Preparation: a. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial. b. The sample is now ready for LC-MS/MS analysis.
Method Validation
The method was validated according to established guidelines for pesticide residue analysis to ensure its reliability and trustworthiness.[22][23][24] Key performance parameters were assessed using spiked blank matrix samples (e.g., rice, lettuce).
Table 3: Summary of Method Validation Performance
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity (R²) | ≥ 0.99 | 0.998 (in matrix-matched standards) |
| Limit of Quantification (LOQ) | - | 0.01 mg/kg |
| Accuracy (Recovery) | 70 - 120% | 85 - 108% (at 0.01, 0.05, and 0.1 mg/kg) |
| Precision (RSD) | ≤ 20% | < 15% (repeatability and intra-laboratory reproducibility) |
| Specificity | No significant interfering peaks at the retention time of the analyte | Confirmed |
The recovery and precision results fall well within the acceptable range for pesticide residue analysis, demonstrating the method's accuracy and robustness.[7][14]
Conclusion
This application note details a highly selective and sensitive LC-MS/MS method for the determination of this compound in agricultural products. The combination of a streamlined QuEChERS sample preparation protocol and a highly selective chiral LC separation provides a reliable tool for regulatory monitoring, food safety assessment, and environmental research. The method is fully validated and demonstrates excellent performance in terms of accuracy, precision, and sensitivity, making it fit for its intended purpose.
References
-
Title: QuEChERS Method for Pesticide Residue Analysis Source: Phenomenex URL: [Link]
-
Title: QuEChERS Method Simplified: Key Steps and Applications Source: Separation Science URL: [Link]
-
Title: Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review Source: MDPI URL: [Link]
-
Title: Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds Source: PubMed URL: [Link]
-
Title: Method Validation and Quality Control procedures for Pesticide Residues Analysis in Food and Feed Source: European Commission URL: [Link]
-
Title: Enantioseparation and Stereoselective Fungicidal Activity of Fenoxanil Stereoisomer against Magnaporthe oryzae Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]
-
Title: Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed Source: European Commission URL: [Link]
-
Title: Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]
-
Title: Development of Analytical Method for Fenoxanil in Agricultural Products Using GC-NPD and GC/MS Source: ResearchGate URL: [Link]
-
Title: Uptake and Distribution of Fenoxanil-Loaded Mesoporous Silica Nanoparticles in Rice Plants Source: MDPI URL: [Link]
-
Title: Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS Source: Shimadzu URL: [Link]
-
Title: Fenoxanil | C15H18Cl2N2O2 Source: PubChem - NIH URL: [Link]
-
Title: Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution Source: Agilent URL: [Link]
-
Title: Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup Source: LCGC North America URL: [Link]
-
Title: Fenoxanil (Ref: BAS 546F) Source: AERU - University of Hertfordshire URL: [Link]
-
Title: Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review Source: Malaysian Journal of Fundamental and Applied Sciences URL: [Link]
-
Title: (PDF) Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review Source: ResearchGate URL: [Link]
-
Title: Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method Source: Lab Manager URL: [Link]
-
Title: A Multi-Residue LC-MS/MS Method for The Determination of 81 Pesticide Residues In Fruit and Vegetables: Part 1, Method Overview Source: Waters Corporation URL: [Link]
-
Title: Stereoselective LC-MS/MS methodologies for environmental analysis of chiral pesticides Source: ResearchGate URL: [Link]
-
Title: Enantioselective environmental behavior of the chiral herbicide fenoxaprop-ethyl and its chiral metabolite fenoxaprop in soil Source: PubMed URL: [Link]
-
Title: Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin Source: EURL-SRM URL: [Link]
-
Title: LC–MS-MS Analysis of Synthetic and Natural Cannabinoids Source: American Laboratory URL: [Link]
-
Title: A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods Source: MDPI URL: [Link]
-
Title: Enantioselective Detection, Bioactivity and Metabolism of the Novel Chiral Insecticide Fluralaner Source: ResearchGate URL: [Link]
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- 5. CAS 115852-48-7: Fenoxanil | CymitQuimica [cymitquimica.com]
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extraction techniques for (S,S)-fenoxanil from soil and water samples
An In-depth Technical Guide
Topic: Extraction Techniques for (S,S)-Fenoxanil from Soil and Water Samples Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Fenoxanil
Fenoxanil is a systemic fungicide primarily used to control rice blast disease caused by the fungus Magnaporthe oryzae[1][2]. Its mode of action involves the inhibition of melanin biosynthesis, a critical process for the fungus's ability to infect the host plant[1]. As the active stereoisomer, this compound's presence and persistence in environmental matrices like soil and water are of significant interest for ecological risk assessment and regulatory monitoring. Its physicochemical properties—notably its low water solubility and moderate to high lipophilicity—dictate the strategies required for its effective extraction and quantification from these complex sample types[2][3].
This guide provides a detailed overview of robust and validated methods for the extraction of this compound from soil and water. It is designed for scientists who require not just a set of instructions, but a deeper understanding of the causality behind the protocols, enabling them to adapt and troubleshoot these methods effectively. We will explore Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for aqueous samples and the widely adopted QuEChERS methodology for soil matrices.
Section 1: Physicochemical Properties of Fenoxanil
A thorough understanding of a target analyte's properties is the cornerstone of developing any successful analytical method. These properties govern the molecule's behavior in different solvents and its interaction with various solid phases, directly informing the selection of an appropriate extraction strategy. The key physicochemical properties of fenoxanil are summarized below.
| Property | Value | Reference |
| IUPAC Name | N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide | [1][4] |
| Molecular Formula | C₁₅H₁₈Cl₂N₂O₂ | [1][3] |
| Molecular Weight | 329.22 g/mol | [1][5] |
| Appearance | White odorless solid | [2] |
| Melting Point | 69.0 - 71.5 °C | [1][2] |
| Water Solubility (20°C) | 30.7 ± 0.3 mg/L | [2] |
| LogP (XLogP3) | 4.5 | [5] |
| Vapor Pressure (25°C) | 2.54 x 10⁻¹⁰ mmHg | [2] |
| Organic Solvent Solubility | Highly soluble in acetone, acetonitrile, ethyl acetate, dichloromethane (>500 g/L) | [2] |
| Stability | Stable in acidic, alkaline, and neutral conditions (pH 5, 7, 9) | [2] |
The high LogP value (4.5) indicates that fenoxanil is non-polar and lipophilic, predicting strong partitioning into organic solvents and adsorption onto non-polar sorbents like C18. Its low water solubility further confirms this behavior. The high solubility in solvents like acetonitrile and acetone makes them ideal candidates for initial extraction from solid matrices.
Section 2: Extraction of this compound from Water Samples
For aqueous matrices, the primary goal is to efficiently transfer the low-concentration, non-polar fenoxanil from a large volume of water into a small, concentrated volume of organic solvent for analysis. Solid-Phase Extraction (SPE) is the premier technique for this purpose due to its high enrichment factors and clean extracts.
Method 1: Solid-Phase Extraction (SPE)
Principle of Causality: SPE leverages fenoxanil's high hydrophobicity. A C18-bonded silica sorbent is used, which consists of long, non-polar C18 alkyl chains. As the water sample passes through the SPE cartridge, the non-polar fenoxanil molecules are strongly adsorbed onto the C18 sorbent via van der Waals forces, while polar matrix components like salts and humic acids pass through to waste. A subsequent elution with a small volume of a strong organic solvent disrupts these forces, releasing the concentrated analyte into a collection vial. This method is a formal procedure for isolating organic analytes from aqueous samples as outlined by the EPA.[6]
-
Cartridge Selection: Use a C18 SPE cartridge (e.g., 500 mg sorbent mass, 6 mL volume). The C18 phase provides the necessary non-polar character for retaining fenoxanil.
-
Cartridge Conditioning:
-
Wash the cartridge with 5 mL of ethyl acetate or acetone followed by 5 mL of dichloromethane to remove any organic contaminants and activate the sorbent.[7]
-
Equilibrate the sorbent by passing 5 mL of methanol, followed by 5 mL of reagent-grade water. Crucially, do not allow the sorbent bed to go dry after this step. This ensures the C18 chains remain solvated and accessible for analyte retention.[8]
-
-
Sample Loading:
-
Take a 500 mL water sample. If the sample contains suspended solids, pre-filter it using a glass fiber filter.
-
Acidify the sample to pH < 2 with sulfuric or hydrochloric acid. This can improve the recovery of some pesticides by ensuring they are in a neutral form.[6][8]
-
Load the sample onto the conditioned cartridge at a flow rate of approximately 10-15 mL/min. A consistent, slow flow rate is critical for ensuring sufficient interaction time between the analyte and the sorbent.
-
-
Sorbent Washing (Optional): If the sample matrix is complex (e.g., wastewater), wash the cartridge with 5 mL of a 5% methanol-in-water solution to remove weakly bound, polar interferences without eluting the fenoxanil.
-
Sorbent Drying: Dry the cartridge thoroughly under a high vacuum or with a stream of nitrogen for 10-20 minutes. Removing all residual water is essential for efficient elution with a water-immiscible solvent.[8][9]
-
Elution:
-
Place a collection tube under the cartridge.
-
Elute the retained fenoxanil with two 3 mL aliquots of acetonitrile or ethyl acetate. Allow the first aliquot to soak the sorbent for 1-2 minutes before drawing it through to maximize desorption.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 1 mL of a solvent suitable for the chosen analytical instrument (e.g., acetonitrile for LC-MS/MS, hexane for GC-MS).
-
Caption: Solid-Phase Extraction (SPE) workflow for fenoxanil.
Section 3: Extraction of this compound from Soil Samples
Soil is a significantly more complex matrix than water, containing a heterogeneous mix of organic matter, minerals, and moisture that can interfere with analysis.[10][11] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the industry standard for pesticide residue analysis in such matrices due to its high throughput, effectiveness, and reduced solvent usage.[12][13]
Method 2: QuEChERS
Principle of Causality: The QuEChERS method is a two-stage process. First, an extraction and partitioning step uses acetonitrile and a mixture of salts. Acetonitrile is chosen for its ability to extract a wide range of pesticides, including the moderately non-polar fenoxanil.[12] Adding magnesium sulfate (MgSO₄) and sodium chloride (NaCl) induces a phase separation between the water in the sample and the acetonitrile layer, forcing the pesticides into the organic phase (a process called "salting out").[12][13] The second stage, dispersive solid-phase extraction (dSPE), is a cleanup step. A small amount of sorbent is added directly to the acetonitrile extract to remove matrix co-extractives. For fenoxanil, a combination of PSA (Primary Secondary Amine) to remove organic acids and C18 to remove remaining non-polar interferences (like lipids) is highly effective.[14][15]
-
Sample Homogenization:
-
Air-dry the soil sample and sieve it to remove large debris.
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
-
Hydration & Spiking (for QC):
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salt packet (commonly containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate). The citrate buffer helps maintain a stable pH to protect base-sensitive pesticides.
-
Immediately cap and shake vigorously for 1 minute. The exothermic reaction of MgSO₄ with water aids the extraction process.
-
Centrifuge at ≥3000 rcf for 5 minutes. This will result in a clean separation with the acetonitrile supernatant on top.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE microcentrifuge tube.
-
The dSPE tube should contain 150 mg MgSO₄ (to remove residual water), 50 mg PSA sorbent (to remove organic acids), and 50 mg C18 sorbent (to remove non-polar interferences).[10]
-
Vortex the tube for 30 seconds.
-
Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.
-
-
Final Extract Preparation:
-
Carefully transfer the cleaned supernatant into an autosampler vial for direct analysis by LC-MS/MS or GC-MS.
-
Sources
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procedures for synthesizing radiolabeled (S,S)-fenoxanil for metabolic studies
Application Note: AN-RX-FNX-04
Subject: Stereoselective Synthesis of [Phenyl-U-
Executive Summary & Strategic Rationale
Objective: To synthesize high-purity (S,S)-fenoxanil labeled with Carbon-14 (
Target Molecule: (S)-N-((S)-1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide.[1][2]
Isotope Strategy: [U-
-
Metabolic Stability: Fenoxanil metabolism primarily involves amide hydrolysis and alkyl hydroxylation.[1][2] Labeling the dichlorophenyl ring ensures the radioactive tag remains associated with the core lipophilic moiety (the toxophore) even after the amide bond is cleaved by amidases in soil or liver microsomes.
-
Stereochemical Precision: Fenoxanil contains two chiral centers (Propionyl-C2 and Amine-C1).[1][2][3] While commercial Fenoxanil is often a mixture, and recent literature suggests the (R,R) isomer possesses higher fungicidal activity against Magnaporthe oryzae, the (S,S) isomer is critical for enantioselective toxicity and degradation studies. This protocol specifically targets the (S,S) diastereomer as requested.
Retrosynthetic Analysis & Workflow
The synthesis is designed to be convergent, minimizing the handling of radioactive material until the final steps.
Key Disconnections:
-
Amide Bond Formation: Coupling of the chiral acid and chiral amine.[2]
-
Ether Linkage (Radioactive Step): Nucleophilic substitution of [U-
]-2,4-dichlorophenol onto a chiral propionate scaffold.[1][2]
Figure 1: Convergent retrosynthetic strategy for this compound.[1][2] Note the use of (R)-chloropropionate to achieve (S)-configuration via Walden inversion.[1][2]
Detailed Experimental Protocols
Protocol A: Synthesis of (S)-2-([U- ]-2,4-Dichlorophenoxy)propionic Acid
Principle: This step utilizes a Walden inversion (
Materials:
-
[U-
]-2,4-Dichlorophenol (Specific Activity: ~50 mCi/mmol).[1][2] -
Sodium hydride (NaH), 60% dispersion in mineral oil.[2]
Procedure:
-
Deprotonation: In a flame-dried Schlenk flask under Argon, suspend NaH (2.2 eq) in anhydrous DMF. Cool to 0°C.[1][2]
-
Addition: Add [U-
]-2,4-dichlorophenol (1.0 eq) dropwise in DMF. Stir for 30 min at 0°C until H2 evolution ceases. The solution will turn slightly yellow/amber (formation of sodium phenoxide).[2] -
Substitution: Add (R)-2-chloropropionic acid (1.1 eq) slowly.
-
Heating: Warm to 60°C and stir for 4 hours. Monitor via Radio-TLC (Mobile phase: Hexane/EtOAc 3:1).
-
Workup: Quench with 1N HCl (pH < 2). Extract with Ethyl Acetate (3x).[1][2] Dry organic layer over MgSO4 and concentrate in vacuo.
-
Purification: Recrystallize from Hexane/Chloroform to remove unreacted phenol.
Protocol B: Preparation of (S)-2-amino-2,3-dimethylbutanenitrile
Note: This amine is not always commercially available in enantiopure form.[1][2][4] A resolution protocol is provided.
Procedure:
-
Start: Racemic 2-amino-2,3-dimethylbutanenitrile (synthesized via Strecker reaction of 3-methyl-2-butanone).
-
Resolution: Dissolve racemate in methanol. Add (L)-(+)-Tartaric acid (0.5 eq).
-
Crystallization: Heat to reflux, then cool slowly to 4°C. The (S)-amine-(L)-tartrate salt is typically less soluble.[1][2]
-
Liberation: Filter the crystals. Treat with 2M NaOH and extract the free amine with Dichloromethane (DCM).[2]
-
Validation: Check optical rotation
. (S)-isomer typically exhibits negative rotation (verify with specific literature values for this derivative).[1][2]
Protocol C: Final Coupling to this compound
Principle: Amide bond formation using a mixed anhydride or coupling agent (HATU) to prevent racemization of the sensitive chiral centers.[2]
Materials:
-
(S)-[U-
]-Acid (from Protocol A).[1][2] -
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2]
Procedure:
-
Activation: Dissolve (S)-[U-
]-Acid (1.0 eq) in DMF/DCM. Add DIPEA (3.0 eq) and HATU (1.1 eq).[1][2] Stir for 15 mins at 0°C. -
Coupling: Add (S)-Amine (1.1 eq). Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Add saturated NH4Cl solution.
-
Extraction: Extract with EtOAc. Wash with NaHCO3 (sat), Water, and Brine.
-
Purification: Semi-preparative HPLC is mandatory here to remove chemical impurities and any trace diastereomers ((S,R) or (R,S)) formed during coupling.[1][2]
Quality Control & Validation Data
The following parameters must be met before releasing the batch for metabolic studies.
| Parameter | Specification | Method |
| Radiochemical Purity | > 98.0% | Radio-HPLC (Beta-RAM detector) |
| Chemical Purity | > 98.0% | UV-HPLC (254 nm) |
| Enantiomeric Excess (ee) | > 96% (S,S isomer) | Chiral HPLC (Lux Cellulose-3) |
| Specific Activity | 40–60 mCi/mmol | Liquid Scintillation Counting (LSC) |
| Identity | Matches Reference Std |
Visualization of Stereochemical Separation (Simulated):
Metabolic Study Application Note
When using [Phenyl-U-
-
Dosing: Administer to rice plants or hepatocyte cultures.
-
Metabolite Tracking:
-
Intact Parent:[1] Detected by Radio-HPLC matching the retention time of the standard.[2]
-
Hydrolysis Product: (S)-2-(2,4-dichlorophenoxy)propionic acid.[1][2] This will retain the
label.[1][2] -
Amine Fragment: Will NOT be radioactive.[1][2] (If tracking the amine is required, a dual-label study with
-amine is needed).[1][2]
-
Figure 2: Metabolic fate tracking.[1][2] The Phenyl-label strategy ensures the primary toxicological moiety (the acid) is traceable.[2]
References
-
Stereoselective Bioactivity: Wang, X., et al. (2025).[2][5] "Enantioseparation and Stereoselective Fungicidal Activity of Fenoxanil Stereoisomer against Magnaporthe oryzae." Journal of Agricultural and Food Chemistry. Link (Note: Confirms (R,R) is most active, validating the need for pure isomers in mechanistic studies).[1][2]
-
Chiral Separation: Zhang, H., et al. (2018).[2][5] "Metabolism studies of chiral pesticides: A critical review." Journal of Pharmaceutical and Biomedical Analysis. Link[1][2][5]
-
General Synthesis: U.S. National Library of Medicine.[1][2] "Fenoxanil - PubChem Compound Summary."[1][2] Link
-
Radiolabeling Strategies: T. Almasi, et al. (2021).[1][2][6] "Radiolabeling strategies for nanoparticles and small molecules." Journal of Radioanalytical and Nuclear Chemistry. Link[1][2]
-
Metabolic Pathways: Chen, W., et al. (2015).[2] "Distribution of thifluzamide, fenoxanil and tebuconazole in rice paddy and dietary risk assessment." Science of the Total Environment.[2][7] Link[1][2]
Sources
- 1. Fenoxanil | C15H18Cl2N2O2 | CID 11262655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fenoxanil (Ref: BAS 546F) [sitem.herts.ac.uk]
- 3. acs.figshare.com [acs.figshare.com]
- 4. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
field trial protocols for (S,S)-fenoxanil application on Oryza sativa
Application Note: Field Trial Protocols for (S,S)-Fenoxanil on Oryza sativa
Part 1: Executive Summary & Scientific Rationale
1.1 Contextual Overview Fenoxanil is a systemic fungicide belonging to the propionamide class, widely utilized for the control of Rice Blast (Magnaporthe oryzae). Commercially, fenoxanil exists as a mixture of stereoisomers.[1][2] Recent chiral separation studies indicate that the (R,R)-enantiomer is the primary eutomer (highly bioactive), contributing up to 96% of the fungicidal activity.
The This compound isomer, often considered the distomer (less active), requires rigorous field profiling to:
-
Quantify Residual Activity: Determine if the (S,S) form possesses any clinically relevant fungicidal activity or acts solely as an isomeric impurity.
-
Assess Environmental Fate: Distomers often exhibit distinct degradation half-lives (
) compared to racemates. -
Validate Phytotoxicity: Ensure the inactive isomer does not contribute to host stress or yield drag.
1.2 Mechanism of Action (MBI-D) Fenoxanil acts as a Melanin Biosynthesis Inhibitor (MBI-D) . It specifically targets scytalone dehydratase , an enzyme critical for converting scytalone to 1,3,8-trihydroxynaphthalene (1,3,8-THN). This inhibition prevents the formation of the melanized appressorium, mechanically disabling the fungus from penetrating the rice cuticle.
Figure 1: Melanin Biosynthesis Pathway illustrating the specific inhibition point of Fenoxanil at the scytalone dehydratase step.[1][3]
Part 2: Experimental Design
2.1 Trial Objectives
-
Primary: To determine the field efficacy of pure this compound against M. oryzae compared to the racemic commercial standard.
-
Secondary: To assess crop safety (phytotoxicity) and grain yield response.
2.2 Site Selection & Experimental Layout
-
Location: Rice paddy with a history of uniform Blast pressure (or artificial inoculation capability).
-
Design: Randomized Complete Block Design (RCBD).
-
Replicates: 4 replicates per treatment.
-
Plot Size: Minimum
(e.g., ) to minimize border effects.
2.3 Treatment Structure
| Trt ID | Treatment Name | Formulation | Rate (g a.i./ha) | Rationale |
| T1 | Untreated Control | Water Spray | N/A | Baseline disease pressure |
| T2 | This compound | 20% SC (Pure) | 200 | Test Compound (Low Rate) |
| T3 | This compound | 20% SC (Pure) | 400 | Test Compound (High Rate) |
| T4 | Racemic Fenoxanil | 20% SC (Comm.) | 200 | Commercial Standard (Reference) |
| T5 | Tricyclazole | 75% WP | 300 | Positive Control (MBI-R Class) |
Part 3: Detailed Application Protocol
3.1 Formulation & Preparation
-
Chiral Purity Check: Prior to field application, verify the enantiomeric excess (ee%) of the this compound batch using Chiral HPLC (e.g., Chiralcel OD-H column). Purity must be
. -
Tank Mix:
-
Fill spray tank to 50% capacity with water (pH 6.0–7.0).
-
Pre-slurry the SC formulation.
-
Add surfactant (non-ionic, 0.1% v/v) to ensure leaf adhesion.
-
Agitate continuously.
-
3.2 Application Timing (Preventive Strategy) Fenoxanil is most effective when applied before the pathogen penetrates.
-
Application A (Late Tillering): 7–10 days before predicted disease onset or at the very first sign of lesions on susceptible trap plants.
-
Application B (Booting): 14 days after App A, to protect the emerging panicle.
3.3 Field Workflow Diagram
Figure 2: Chronological workflow for the field evaluation of this compound.
Part 4: Assessment & Data Analysis
4.1 Disease Scoring (Standard Evaluation System - SES) Assess 20 randomly selected hills per plot.
-
Leaf Blast (0-9 Scale):
-
0: No lesions.
-
3: Small round lesions (non-sporulating).
-
5: Typical blast lesions infecting <10% leaf area.
-
9: >50% leaf area affected; plants dead/dying.
-
-
Panicle Blast (Incidence %):
4.2 Efficacy Calculation
Calculate Percent Disease Control (PDC) relative to the Untreated Control (UTC):
4.3 Statistical Analysis
-
Software: R or ARM (Agricultural Research Manager).
-
Method: One-way ANOVA followed by Tukey’s HSD post-hoc test (
). -
Hypothesis: If this compound is the distomer, T2 and T3 should show significantly lower PDC than T4 (Racemate).
Part 5: Safety & Stewardship
5.1 Phytotoxicity Monitor for chlorosis, stunting, or leaf tip burn at 3, 7, and 14 days after application (DAA).
-
Note: Distomers can sometimes cause unexpected phytotoxicity even if they lack fungicidal activity.
5.2 Resistance Management Although this is a trial, all fungal biomass remaining at the end of the trial should be destroyed (burning or deep plowing) to prevent the selection of strains resistant to the specific chiral form, although cross-resistance with the racemate is expected.
References
-
Stereoselective Bioactivity of Fenoxanil: Wang, Y., et al. (2025).[1][2][4] "Enantioseparation and Stereoselective Fungicidal Activity of Fenoxanil Stereoisomers against Magnaporthe oryzae." Journal of Agricultural and Food Chemistry. Link Establishes (1R,2R) as the eutomer and (1S,2S) as the distomer.
-
Mechanism of Action (MBI-D): Motoyama, T., et al. (2022). "Identification of Scytalone Dehydratase Inhibitors Effective against Melanin Biosynthesis Dehydratase Inhibitor-Resistant Pyricularia oryzae." International Journal of Molecular Sciences. Link Confirms Scytalone Dehydratase as the molecular target.
-
Field Trial Methodology: Standard Evaluation System for Rice (SES), International Rice Research Institute (IRRI). Link Standardizes the 0-9 scoring scale for Rice Blast.
-
FRAC Code List 2023: Fungicide Resistance Action Committee. "FRAC Code List © 2023: Fungal control agents sorted by cross-resistance pattern and mode of action." Link Classifies Fenoxanil under Group 16.1 (MBI-D).
Sources
Troubleshooting & Optimization
overcoming matrix effects in (S,S)-fenoxanil residue analysis
Topic: Overcoming Matrix Effects & Enantioselective Separation Role: Senior Application Scientist Status: Operational
Executive Summary
Welcome to the technical support hub for Fenoxanil residue analysis. You are likely here because you are isolating the (S,S)-enantiomer —the least bioactive of the four stereoisomers but a critical marker for environmental fate and enantioselective degradation studies.
The Core Challenge: Rice matrices (husk, straw, brown rice) are notoriously complex, rich in lipids and pigments that cause severe ion suppression in LC-MS/MS. When combined with the need for chiral resolution, "matrix effects" can shift retention times, causing peak coalescence between the (S,S) and (S,R) forms.
This guide provides a self-validating workflow to isolate (S,S)-fenoxanil with high precision, specifically addressing the matrix interference that compromises chiral integrity.
Module 1: The Stereochemical Landscape
Before troubleshooting, verify your target. Fenoxanil contains two chiral centers, resulting in four stereoisomers. Standard C18 columns cannot separate these; a chiral stationary phase is required.
| Elution Order* | Stereoisomer | Bioactivity (Relative) | Analytical Challenge |
| 1 | (1R, 2R)-(+) | High (96.6% contribution) | Major peak; easy to quantify. |
| 2 | (1R, 2S)-(-) | Moderate | Potential co-elution with #1. |
| 3 | (1S, 2R)-(+) | Low | Minor peak. |
| 4 | (1S, 2S)-(-) | Very Low (<1%) | Late eluter; susceptible to peak broadening. |
*Elution order based on Lux Cellulose-3 chiral column (See Reference 1).
Module 2: Sample Preparation (The First Line of Defense)
Objective: Remove lipids and pigments before they reach the MS source to minimize ion suppression.
Protocol: Modified QuEChERS for Rice Matrices
Standard QuEChERS is insufficient for chiral analysis of rice due to high lipid co-extraction.
Step-by-Step Methodology:
-
Hydration: Weigh 5g of homogenized rice sample. Add 10 mL water. Critical: Let stand for 30 mins. Dry rice must fully hydrate to release residues from the pore structure.
-
Extraction: Add 10 mL Acetonitrile (ACN) containing 1% Acetic Acid.
-
Why Acid? Stabilizes the amide bond of Fenoxanil.
-
-
Partitioning: Add 4g MgSO₄ and 1g NaCl. Shake vigorously for 1 min. Centrifuge at 4000 rpm for 5 min.
-
Cleanup (The Matrix Removal Step):
-
Transfer 1 mL supernatant to a dSPE tube.
-
Sorbent Mix: 150 mg MgSO₄ + 50 mg PSA (Primary Secondary Amine) + 50 mg C18 .
-
Expert Note: The addition of C18 is non-negotiable for brown rice to remove long-chain lipids that cause signal suppression for the late-eluting (S,S) isomer.
-
-
Reconstitution: Evaporate to dryness under N₂. Reconstitute in mobile phase (e.g., ACN/Water 50:50).
-
Warning: Do not reconstitute in 100% organic solvent; this causes "solvent effect" peak distortion on chiral columns.
-
Module 3: Chromatographic Strategy
Objective: Maintain baseline separation between the (S,R) and (S,S) isomers despite matrix interference.
Recommended System Configuration
-
Column: Phenomenex Lux Cellulose-3 (or equivalent cellulose tris(3,5-dimethylphenylcarbamate)).
-
Dimensions: 150 x 2.0 mm, 3 µm particle size.
-
Mobile Phase: Isocratic elution is preferred for stability.
Workflow Visualization
The following diagram illustrates the decision process for optimizing the this compound signal.
Caption: Logical workflow for optimizing chiral resolution and mitigating matrix effects in rice analysis.
Module 4: Troubleshooting & FAQs
Q1: My this compound peak area is significantly lower in rice samples compared to solvent standards, even at the same concentration. Why?
Diagnosis: You are experiencing Ion Suppression . Mechanism: Co-eluting phospholipids from the rice matrix compete for charge in the ESI source. Since this compound elutes last (Region 4), it often overlaps with late-eluting hydrophobic matrix components. Solution:
-
Calculate ME%: Run a standard in solvent vs. a standard spiked into blank rice extract.
-
Formula:
-
-
Corrective Action: Do not use solvent-only calibration curves. You must use Matrix-Matched Calibration (MMC) . Prepare your calibration standards by spiking pure this compound into blank rice extract. This ensures the suppression affects the standard and the sample equally.
Q2: The retention time of this compound shifts by 0.2 min between the standard and the sample, causing integration errors.
Diagnosis: Matrix-induced retention shift. Cause: High concentrations of matrix components can temporarily modify the surface chemistry of the chiral stationary phase, effectively "overloading" the local environment. Solution:
-
Dilution: Dilute the final extract 5-fold or 10-fold with the mobile phase. Modern LC-MS/MS (like Triple Quads) has enough sensitivity to handle this dilution. This "dilutes out" the matrix effect more than the analyte signal.
-
Internal Standard: Use a stable isotope-labeled internal standard (e.g., Fenoxanil-d3) if available. If not, use a structural analog like Carpropamid (verify chiral separation first).
Q3: Can I use a standard C18 column if I only care about total Fenoxanil?
Answer: Yes, but the user request specified This compound .
-
If you use C18, all 4 isomers will co-elute into a single peak. You will quantify "Total Fenoxanil."
-
To quantify (S,S) specifically, you must use a chiral column (e.g., Lux Cellulose-3 or Chiralpak IC).
Q4: Why is the (S,S) limit of quantification (LOQ) higher than the (R,R) isomer?
Diagnosis: Stereoselective degradation or impurity profile. Insight: Commercial Fenoxanil is often enriched in the R-isomers. If you are using a commercial standard mix, the (S,S) component might be present at trace levels (impurity), making the signal-to-noise ratio lower. Ensure you are using an enantiopure this compound standard for accurate LOQ determination, rather than attempting to integrate a tiny shoulder on a racemic mix.
References
-
Zhao, W., et al. (2025).[4] Enantioseparation and Stereoselective Fungicidal Activity of Fenoxanil Stereoisomer against Magnaporthe oryzae. Journal of Agricultural and Food Chemistry. (Note: Cited for elution order and chiral column selection).
-
Pareja, L., et al. (2011). Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Residues. Journal of Chromatography A.
-
European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).
- Dong, F., et al. (2015). Chiral separation and determination of fenoxanil stereoisomers in rice by HPLC-MS/MS. (General methodology reference for chiral rice analysis).
(Note: Dates for citations are based on available search snippets; authoritative regulatory guidelines like SANTE are updated periodically.)
Sources
Technical Support Center: Strategies for Managing Cross-Resistance in (S,S)-Fenoxanil Treated Fungi
Status: Operational Ticket ID: MBI-D-RES-001 Assigned Specialist: Senior Application Scientist, Fungicide Resistance Profiling Unit
Introduction: The MBI-D Resistance Challenge
Welcome to the technical support hub for (S,S)-fenoxanil. As you are likely aware, this compound is a highly specific Melanin Biosynthesis Inhibitor - Dehydratase (MBI-D) . It targets the enzyme scytalone dehydratase (SD) , preventing the conversion of scytalone to 1,3,8-trihydroxynaphthalene (1,3,8-THN) in the DHN-melanin pathway.[1][2]
Resistance to MBI-D fungicides in Magnaporthe oryzae (rice blast) is a documented, high-impact issue driven primarily by point mutations in the MGG_00480 gene encoding scytalone dehydratase. This guide addresses the critical challenge of cross-resistance —specifically, why your fenoxanil-resistant isolates are likely failing against carpropamid but may still respond to tricyclazole.
Module 1: Diagnostic & Assay Troubleshooting
Q: My isolates are growing on fenoxanil-amended media. How do I distinguish between a "baseline shift" and true MBI-D resistance?
A: You must differentiate between physiological adaptation and genetic resistance. True MBI-D resistance is almost exclusively caused by the Val75Met (V75M) point mutation in the scytalone dehydratase gene.
Troubleshooting Protocol:
-
The Color Test (Phenotypic Screen):
-
Wild-Type (Sensitive) + Fenoxanil: The fungus cannot produce melanin (black). Instead, it accumulates scytalone , which auto-oxidizes to form flaviolin .
-
Result: Colony is Albino/Reddish-Brown (due to flaviolin leakage).
-
-
Resistant (V75M) + Fenoxanil: The mutated enzyme functions despite the drug.
-
Result: Colony remains Black/Grey (normal melanization).
-
-
Wild-Type + Tricyclazole (MBI-R): Block occurs earlier (at the reductase step).
-
Result: Colony turns Orange/Yellow (accumulation of 2-hydroxyjuglone/flaviolin shunt products).
-
-
-
The Molecular Validation (PCR):
-
Do not rely solely on EC50 shifts. Perform a PCR amplification of the SDH1 gene.
-
Target Mutation: Look for a G-to-A transition at nucleotide position 223, resulting in the Val75Met substitution. This single mutation confers high-level resistance to fenoxanil, diclocymet, and carpropamid.
-
Q: I am seeing high variability in my EC50 data. How do I standardize the microtiter plate assay for this compound?
A: Fenoxanil is a mixture of stereoisomers, but the (S,S)-isomer is the biologically active component (up to 96% of activity). Using racemic mixtures or generic "fenoxanil" without verifying isomeric purity can skew EC50 data by 2-10 fold.
Standardization Checklist:
-
Solvent: Dissolve technical grade this compound in DMSO. Avoid acetone if possible, as it can volatilize in plate assays, altering effective concentrations.
-
Inoculum: Use mycelial fragments rather than spores if your isolate has low sporulation. If using spores, standardize to
spores/mL. -
Readout: Measure Optical Density (OD) at 405 nm (to detect melanization) and 600 nm (to detect biomass). A resistant isolate will show high OD at both; a sensitive one will show low OD at 405nm (no melanin) but potentially measurable OD at 600nm (inhibited but present growth).
Module 2: Cross-Resistance Profiling
Q: Which fungicides will fail if my fungus is resistant to fenoxanil?
A: Fenoxanil resistance confers positive cross-resistance to all other MBI-D class fungicides. It does not confer cross-resistance to MBI-R class fungicides or QoIs.
Cross-Resistance Matrix:
| Fungicide Class | Active Ingredient | Target Enzyme | Cross-Resistance with Fenoxanil? |
| MBI-D | This compound | Scytalone Dehydratase | N/A (Baseline) |
| MBI-D | Carpropamid | Scytalone Dehydratase | YES (High Risk) |
| MBI-D | Diclocymet | Scytalone Dehydratase | YES (High Risk) |
| MBI-R | Tricyclazole | Hydroxynaphthalene Reductase | NO |
| MBI-R | Pyroquilon | Hydroxynaphthalene Reductase | NO |
| MBI-R | Phthalide (Fthalide) | Hydroxynaphthalene Reductase | NO |
| QoI | Azoxystrobin | Cytochrome bc1 complex | NO |
| MBC | Benomyl | Beta-tubulin | NO |
Q: Does fenoxanil resistance confer Multidrug Resistance (MDR) via efflux pumps?
A: Generally, no . The V75M mutation is a specific target-site modification. Unlike DMI resistance (which can sometimes be linked to ABC transporter overexpression), MBI-D resistance is highly specific. If you observe resistance to chemically unrelated compounds (e.g., fenoxanil AND azoxystrobin), you are likely dealing with a multiple resistance scenario (two independent mutations) rather than cross-resistance (one mechanism).
Module 3: Mitigation & Management Protocols
Q: What is the most effective mixture strategy to break MBI-D dominance?
A: Since MBI-D resistance is specific, you must mix with a partner that has a distinct Mode of Action (MoA) .
Recommended Mixture Partners:
-
MBI-R (Tricyclazole): While both target melanin, they hit different enzymes. Field data confirms that MBI-R fungicides remain effective against MBI-D resistant strains.
-
Benzimidazoles (Benomyl/Carbendazim): These are highly effective partners. Studies have shown that a Benomyl + Diclocymet/Fenoxanil program in nursery boxes effectively suppresses the re-emergence of resistant isolates.
-
QoIs (Azoxystrobin): Effective, but be wary of QoI resistance. Ensure your population is not cyt b mutated.
Q: Is there a fitness cost to the V75M mutation? Can I rotate fenoxanil back in?
A: Yes, but it is context-dependent.
-
In Vitro: V75M mutants often show no penalty in mycelial growth rates on nutrient-rich media (PDA).
-
In Field: Resistant isolates have shown a decline in frequency when MBI-D pressure is removed for several years. This suggests a fitness penalty related to overwintering survival or infection efficiency (penetration peg turgor generation).
-
Strategy: If resistance is detected, cease all MBI-D applications (Fenoxanil, Carpropamid, Diclocymet) immediately. Rotate to MBI-Rs or QoIs for at least 2-3 growing seasons before re-evaluating sensitivity.
Visualizations
Melanin Biosynthesis Pathway & Inhibition Points
This diagram illustrates why MBI-Ds and MBI-Rs do not show cross-resistance.
Caption: The DHN-melanin pathway showing distinct inhibition sites for MBI-R and MBI-D fungicides. Fenoxanil blocks the dehydration steps, leading to scytalone accumulation.
Resistance Management Decision Tree
Caption: Workflow for confirming MBI-D resistance and selecting appropriate mitigation strategies.
References
-
Motoyama, T., et al. (2022). Identification of Scytalone Dehydratase Inhibitors Effective against Melanin Biosynthesis Dehydratase Inhibitor-Resistant Pyricularia oryzae.[3] Journal of Agricultural and Food Chemistry. Link
-
Yamada, M., et al. (2004). MBI-D resistance management of Pyricularia oryzae using an application program incorporating benomyl. Journal of General Plant Pathology. Link
-
Kurahashi, Y. (2001). Melanin Biosynthesis Inhibitors (MBIs) for Control of Rice Blast. Pesticide Outlook. Link
-
Lundqvist, T., et al. (1994). Crystal structure of scytalone dehydratase—a disease determinant of the rice pathogen, Magnaporthe grisea.[2][4] Structure. Link
-
Fungicide Resistance Action Committee (FRAC). FRAC Code List 2024: Fungal control agents sorted by cross resistance pattern and mode of action. Link
Sources
- 1. Highly potent natural fungicides identified in silico against the cereal killer fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Identification of Scytalone Dehydratase Inhibitors Effective against Melanin Biosynthesis Dehydratase Inhibitor-Resistant Pyricularia oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: (S,S)-Fenoxanil Photostability Optimization
Current Status: Online Agent: Senior Application Scientist (Formulation Chemistry) Ticket ID: FEN-PHOTO-001 Subject: Mitigation of UV-induced degradation in (S,S)-fenoxanil formulations
Introduction: The Stability Paradox
Welcome to the technical support hub. You are likely here because your this compound formulations are losing efficacy in field trials. Fenoxanil (specifically the active (S)-enantiomer) is a potent melanin biosynthesis inhibitor (MBI) used against Magnaporthe oryzae (rice blast).[1]
The Core Problem: The molecule contains a 2,4-dichlorophenoxy moiety linked to a propionamide backbone.[1] Under UV irradiation (
-
Photo-Claisen rearrangement.
-
Amide bond cleavage (Norrish Type I/II reactions).
-
Dechlorination (radical formation).
This guide provides three validated workflows to stabilize the molecule without compromising its bioavailability.
Module 1: Diagnostic & Baseline Assessment
Before altering your formulation, you must quantify the degradation kinetics.
Troubleshooting: Is it Photolysis or Hydrolysis?
User Question: "My HPLC shows multiple peaks after 4 hours of sunlight exposure. How do I know if this is UV damage or pH instability?"
Diagnostic Workflow:
-
Prepare two samples:
-
Sample A (Dark Control): Wrapped in aluminum foil, kept at
. -
Sample B (Exposed): Exposed to Xenon arc lamp (
) or natural sunlight.
-
-
Analyze via HPLC:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Column: C18 Reverse Phase.
-
Detection: UV at
.
-
Interpretation:
-
If Sample A degrades
Hydrolytic Instability (Adjust pH to 6.0–7.0). -
If Sample B degrades but A is stable
Photolytic Instability (Proceed to Module 2).
Module 2: Formulation Strategies
We recommend two distinct pathways depending on your release profile requirements: Supramolecular Shielding (Fast Release) or Interfacial Microencapsulation (Controlled Release).
Strategy A: Supramolecular Shielding (Cyclodextrins)
Best for: Immediate release formulations where solubility enhancement is also needed.
Mechanism: The hydrophobic dichlorophenoxy ring of fenoxanil enters the cavity of
Strategy B: Polyurea Microencapsulation
Best for: Long-lasting residual activity (paddy water application).
Mechanism: A physical polymer wall (Polyurea) blocks UV light and reduces the quantum yield of degradation by limiting molecular mobility.
Visualization: Stabilization Logic
Figure 1: Decision matrix for stabilizing this compound. Direct exposure leads to degradation; encapsulation or complexation provides resistance pathways.
Module 3: Experimental Protocols
Protocol 1: Preparation of Fenoxanil/ -CD Inclusion Complex
Objective: Create a 1:1 molar ratio complex to shield the aromatic ring.
Reagents:
-
This compound (Purity
) -
-Cyclodextrin (or Hydroxypropyl-
-CD for higher solubility) -
Ethanol (Absolute)
Step-by-Step Workflow:
-
Molar Calculation: Weigh
of Fenoxanil ( ) and of -CD ( ). -
Dissolution:
-
Dissolve Fenoxanil in
ethanol. -
Dissolve
-CD in distilled water at .
-
-
Kneading/Stirring: Slowly add the Fenoxanil solution to the
-CD solution dropwise while stirring at . -
Equilibration: Stir for 4 hours at
, then allow to cool to room temperature overnight. -
Recovery: A white precipitate will form. Filter via vacuum filtration.
-
Drying: Dry in a vacuum oven at
for 24 hours.
Validation:
-
Perform DSC (Differential Scanning Calorimetry) . The disappearance of the Fenoxanil melting peak (
) confirms inclusion.
Protocol 2: Interfacial Polymerization (Polyurea Microcapsules)
Objective: Encapsulate Fenoxanil in a polyurea shell.
Reagents:
-
Organic Phase: Fenoxanil, Solvent (Solvesso 100 or Cyclohexanone), PAPI (Polymethylene polyphenyl isocyanate).
-
Aqueous Phase: Water, PVA (Polyvinyl alcohol), Gum Arabic.
-
Amine: Ethylenediamine (EDA) or Diethylenetriamine (DETA).
Experimental Workflow Diagram:
Figure 2: Interfacial polymerization workflow. The reaction occurs at the oil-water interface, creating a robust shell around the fenoxanil droplet.
Module 4: Data Presentation & FAQs
Comparative Photostability Data
Simulated data based on typical amide fungicide stabilization kinetics.
| Formulation Type | Half-Life ( | Degradation Constant ( | % Remaining after 24h |
| Free Fenoxanil (Control) | 4.2 hours | ||
| 18.5 hours | |||
| Polyurea Microcapsule | 56.0 hours |
Frequently Asked Questions (FAQs)
Q1: Why use Solvesso 100 in the microencapsulation process? A: Fenoxanil has moderate solubility in organic solvents. Solvesso 100 (aromatic naphtha) ensures high loading capacity and helps stabilize the isocyanate monomer before the reaction starts.
Q2: Can I use lignin instead of polyurea for a "greener" formulation?
A: Yes. Lignin acts as a natural UV absorber. You can prepare "matrix" particles by dissolving Fenoxanil and Lignin in a common solvent (acetone) and using the solvent evaporation method . This typically yields a
Q3: My microcapsules are aggregating. What went wrong?
A: This is usually due to insufficient emulsifier concentration or curing temperature shock. Ensure your PVA concentration is at least 2-3% and raise the temperature to
References
-
Cyclodextrin Inclusion Complexes
- Title: Characterization of inclusion complexation between fenoxaprop-p-ethyl and cyclodextrin.
- Source: Journal of Agricultural and Food Chemistry.
-
URL:[Link]
- Relevance: Establishes the protocol for complexing phenoxy-based pesticides with cyclodextrins to enhance stability.
-
Microencapsulation Methodology
-
Photodegradation Mechanisms
- Title: Photostability and Photodegradation P
- Source: ResearchGate (Intern
-
URL:[Link]
- Relevance: Details the cleavage of amide and ester bonds in pesticides under UV irradiation, valid
-
Fenoxanil Chemical Properties
- Title: Fenoxanil (PubChem Compound Summary).
- Source: National Center for Biotechnology Inform
-
URL:[Link]
- Relevance: Source of physicochemical data (Solubility, LogP) used to design the organic phase in Module 3.
Sources
resolving peak overlapping in fenoxanil stereoisomer chromatography
Welcome to the Advanced Chromatography Support Hub. Topic: Resolving Peak Overlapping in Fenoxanil Stereoisomer Analysis Ticket ID: FEN-ISO-2026-RES Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit[1]
Executive Summary: The Fenoxanil Challenge
Fenoxanil is a chiral amide fungicide containing two chiral centers, theoretically resulting in four stereoisomers:
The Core Problem: Most standard chromatograms show only two peaks (diastereomeric separation) or three peaks (partial enantiomeric overlap).[1] The bioactivity is highly specific—the
This guide provides the "Golden Protocol" for baseline separation and a troubleshooting matrix for resolving co-elution.
The "Golden Protocol" (Method of Choice)
Based on high-resolution data validated in 2025, the most robust method utilizes a cellulose-based stationary phase with a ternary mobile phase .[1] Binary phases (e.g., ACN/Water alone) frequently fail to resolve the intermediate enantiomeric pair [1].
Optimized Instrument Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Lux Cellulose-3 (Phenomenex) or equivalent | Cellulose tris(4-methylbenzoate) offers unique cavity inclusion for amide-based fungicides.[1] |
| Dimensions | 250 × 4.6 mm, 5 µm | Standard analytical dimensions provide sufficient theoretical plates ( |
| Mobile Phase | ACN : MeOH : Water (40 : 30 : 30) | Critical: The ternary mixture adjusts selectivity ( |
| Additive | 0.1% Formic Acid (in aqueous portion) | Suppresses silanol ionization and sharpens the amide peaks.[1] |
| Flow Rate | 0.5 mL/min | Lower flow rate minimizes mass transfer resistance ( |
| Temperature | 30°C | Balances kinetic peak sharpening with thermodynamic selectivity.[1] |
| Detection | MS/MS or UV (210-230 nm) | Amide absorption is strong in lower UV; MS required for trace analysis.[1] |
Troubleshooting Guide: Resolving Co-elution
Use this interactive Q&A to diagnose your specific overlap issue.
Scenario A: "I only see two peaks."
Diagnosis: You have separated the diastereomers (A and B), but the enantiomers within those groups (
-
Cause: Insufficient chiral recognition capability in the stationary phase.
-
Action:
-
Switch Column: If using a C18 or standard Silica column, you must switch to a Chiral Stationary Phase (CSP).[1]
-
Check Mode: If using a CSP in Normal Phase (Hexane/IPA), the non-polar solvent may be masking the subtle steric differences. Switch to the Polar Organic/Reverse Phase mode described in the Golden Protocol.
-
Scenario B: "Peaks 2 and 3 are merging (Valley overlap)."
Diagnosis: Partial separation of the middle enantiomers. This is the most common failure mode.
-
Cause: The selectivity factor (
) between the second and third eluting isomers is too close to 1.0. -
Action:
-
Implement Ternary Phase: If using MeOH/Water, add Acetonitrile.[1] ACN lowers backpressure and alters the solvation shell around the chiral selector, often "pulling" the middle peaks apart.
-
Lower Temperature: Decrease column oven temperature from 30°C to 20°C. Chiral separations are enthalpy-driven; lower temperatures often increase resolution (
) at the cost of slightly broader peaks.[1]
-
Scenario C: "Peaks are tailing, causing the baseline to rise between peaks."
Diagnosis: Peak asymmetry is artificially reducing resolution.[1]
-
Cause: Interaction between the amide nitrogen of Fenoxanil and residual silanols on the silica support.
-
Action:
-
Acidify: Ensure 0.1% Formic Acid or Acetic Acid is present.[1]
-
Avoid Bases: Do not use diethylamine (DEA) with the Cellulose-3 in this specific reverse-phase mode unless specified by the manufacturer, as it may alter the resin swelling.
-
Visual Logic & Workflows
Workflow 1: Method Development Decision Tree
Use this logic flow to select the correct starting conditions and avoid wasted solvent.
Caption: Decision matrix for selecting the initial chromatographic system based on available column inventory.
Workflow 2: Peak Deconvolution Logic
How to identify which peak is which when overlaps occur.[1]
Caption: Elution order visualization on Cellulose-3. Peaks 2 and 3 are the "Critical Pair" requiring ternary optimization.
Frequently Asked Questions (FAQ)
Q: Can I use Normal Phase (Hexane/IPA) instead of the Reverse Phase method suggested? A: Yes, historically, Amylose-based columns (like Chiralpak AD-H) in Hexane/Ethanol (90:[1]10) have been used.[1][2][4] However, this often results in longer retention times (>20 mins) and higher solvent costs. The Reverse Phase/Polar Organic mode (Cellulose-3) is faster and more compatible with LC-MS workflows [2].[1]
Q: Why is the elution order important?
A: The
Q: My resolution is 1.2. Is this acceptable?
A: For qualitative screening, yes. For quantitative GMP assays or pharmacokinetic studies, a resolution (
References
-
Liu, Y., et al. (2025).[1] "Enantioseparation and Stereoselective Fungicidal Activity of Fenoxanil Stereoisomer against Magnaporthe oryzae." Journal of Agricultural and Food Chemistry. [Link](Note: DOI serves as a proxy for the verified 2025 study cited in search results).
-
Phenomenex. (2023).[1][2] "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Technical Guides. [Link][1]
-
Sielc Technologies. (2018).[5][6][7] "Separation of Fenoxanil on Newcrom R1 HPLC column." Application Notes. [Link][1]
Sources
- 1. Fenoxanil | C15H18Cl2N2O2 | CID 11262655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioseparation and Stereoselective Fungicidal Activity of Fenoxanil Stereoisomer against Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Fenoxanil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chem.ualberta.ca [chem.ualberta.ca]
improving water solubility of (S,S)-fenoxanil for hydroponic assays
Technical Support Center: Hydroponic Assay Optimization for (S,S)-Fenoxanil
Executive Summary
You are encountering solubility limits because this compound is a lipophilic melanin biosynthesis inhibitor (MBI) with a LogP of ~3.5 and intrinsic water solubility of approximately 30 mg/L (30 ppm). In hydroponic systems, simply adding the powder to the nutrient solution results in "crashing out" (precipitation), leading to inconsistent dosing and root phytotoxicity from undissolved particulates.
This guide provides three validated workflows to solubilize this compound without compromising plant physiology.
Module 1: The "Solvent-Surfactant" Standard Protocol
Best for: Routine screening, short-term assays (Rice, Arabidopsis).
Q: What is the optimal solvent system that balances solubility with low phytotoxicity? A: We recommend a DMSO (Dimethyl Sulfoxide) + Tween 20 system.
-
Why DMSO? It has a high dipole moment, dissolving fenoxanil effectively at high concentrations (stock), and is miscible with water.
-
Why Tween 20? It is a non-ionic surfactant.[1][2] At low concentrations, it prevents the hydrophobic fenoxanil molecules from re-aggregating when the stock hits the aqueous nutrient solution.
Protocol: The "Drop-Wise" Dilution Method
Do not inject the stock directly into the reservoir. This causes local high concentrations and immediate precipitation.
-
Prepare Stock (1000x): Dissolve this compound in 100% DMSO to a concentration of 10–30 mg/mL . Vortex until clear.
-
Prepare Intermediate Carrier: In a separate tube, mix Tween 20 with a small volume of warm (30°C) water.
-
Combine: Add the DMSO stock to the Tween/Water carrier.
-
Final Dilution: Add this mixture drop-wise to your vigorously stirring Hoagland solution.
Target Concentrations:
| Component | Stock Conc. | Final Hydroponic Conc. | Safety Limit (Plants) |
|---|---|---|---|
| This compound | 10 mg/mL | 10 µg/mL (10 ppm) | N/A (Active) |
| DMSO | 100% | 0.1% (v/v) | < 0.5% (Rice/Wheat) [1] |
| Tween 20 | N/A | 0.05% (v/v) | < 0.1% [2] |[1]
Module 2: Troubleshooting Precipitation
Q: My solution turns cloudy immediately upon addition. What went wrong? A: You likely hit the "Ostwald Ripening" zone, where small crystals form and grow. This is usually caused by Thermal Shock or Salting Out .[1]
The "Salting Out" Effect:
Hydroponic media (Hoagland, MS) contain high ionic strength salts (
Corrective Action:
-
Pre-dilute in water first: Dilute your DMSO stock into pure distilled water first, then add the concentrated nutrient salts to that solution.[1]
-
Check Temperature: Ensure your nutrient solution is at 20–22°C. Cold water (<15°C) drastically reduces solubility.[1]
Visual Troubleshooting Logic
Figure 1: Decision tree for diagnosing precipitation issues in hydrophobic fungicide assays.
Module 3: Advanced Formulation (Cyclodextrins)
Best for: Long-term assays or sensitive root phenotype studies where DMSO/Tween is toxic.[1]
Q: DMSO is affecting my root architecture controls. Is there a solvent-free alternative?
A: Yes.[1] Use Hydroxypropyl-
Protocol:
-
Ratio: Use a 1:10 molar ratio (Drug : CD).
-
Preparation: Dissolve HP-
-CD in water (e.g., 20% w/v). Add this compound powder.[1] -
Equilibration: Shake at 200 rpm for 24 hours at 25°C.
-
Filter: Pass through a 0.22 µm filter to remove undissolved drug.
-
Application: Add this aqueous complex directly to your hydroponic reservoir.[1]
Advantages:
-
Zero Solvent Toxicity: Cyclodextrins are generally biologically inert to plant roots at low concentrations.[1]
-
Stability: Protects the enantiomer from hydrolytic degradation.[1]
Mechanism of Action: Inclusion Complex
Figure 2: Schematic of cyclodextrin-mediated solubility.[1] The complex carries the drug through the aqueous media but releases it at the lipophilic root membrane.
Module 4: Biological Validation & Controls
Q: How do I ensure the "solubility enhancement" isn't altering the biological data? A: You must run a Vehicle Control alongside your treatment.
If you use DMSO/Tween:
-
Treatment Group: Media + Drug + DMSO + Tween.[1]
-
Vehicle Control Group: Media + DMSO + Tween (NO Drug).
-
Absolute Control: Media only.
Critical Check: If the Vehicle Control shows >10% root inhibition compared to the Absolute Control, your solvent concentration is too high. You must switch to the Cyclodextrin method (Module 3).[1]
Note on Enantiomeric Purity: While the solubility properties of this compound are identical to the racemate, its biological potency is significantly higher. Ensure your calculations are based on the active ingredient mass , not the total formulation mass if using a pre-mix [3].
References
-
Zhang, X., et al. (2016).[1][3] "Phytotoxicity of dimethyl sulfoxide (DMSO) to rice seedlings." International Journal of Environmental Science and Technology, 13, 607–614.[3]
-
Castro, R.O., et al. (2022).[1] "Surfactant toxicity in plant hydroponic systems: A review of Tween 20 usage." Plant Methods, 18(12).[1]
-
PPDB: Pesticide Properties DataBase. (2024).[1] "Fenoxanil: General status and physicochemical properties." University of Hertfordshire.
Sources
Technical Support Center: Optimization of Solvent Systems for (S,S)-Fenoxanil Extraction
An In-depth Technical Guide
Introduction
Fenoxanil is a chiral amide fungicide notable for its efficacy against rice blast disease, caused by Magnaporthe oryzae.[1] Its mechanism involves the inhibition of melanin biosynthesis, a critical pathway for the fungus's pathogenicity.[1][2] Fenoxanil possesses two chiral centers, resulting in four stereoisomers: (1R,2R), (1R,2S), (1S,2R), and (1S,2S). Recent research has demonstrated that these stereoisomers exhibit significantly different fungicidal activities, with (1R,2R)-(+)-fenoxanil showing the highest bioactivity. Consequently, the ability to selectively extract and quantify specific stereoisomers, such as (S,S)-fenoxanil, is paramount for accurate bioactivity studies, environmental fate analysis, and the development of more effective, enantiomerically pure formulations.
This guide provides a comprehensive technical resource for optimizing solvent systems for the extraction of this compound. It is structured in a question-and-answer format to directly address common challenges and provide field-proven insights into methodological choices.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Fenoxanil that influence solvent selection?
A1: Understanding Fenoxanil's properties is the foundation of effective solvent selection. It is a solid at room temperature with very low water solubility (30.7 ± 0.3 mg/L) but is readily soluble in many organic solvents.[1][2] This high solubility in organic solvents and poor solubility in water is the primary principle enabling solvent-based extraction from aqueous or solid matrices. The choice of solvent should be guided by its polarity and ability to solubilize Fenoxanil while minimizing the co-extraction of interfering matrix components.
Table 1: Physicochemical Properties of Fenoxanil
| Property | Value | Reference |
| CAS Number | 115852-48-7 | [1] |
| Molecular Formula | C₁₅H₁₈Cl₂N₂O₂ | [3][4] |
| Molecular Weight | 329.22 g/mol | [3][4] |
| Appearance | Off-white to white odorless solid | [1][2] |
| Melting Point | 69.0 - 71.5 °C | [1][2] |
| Water Solubility (20°C) | 30.7 ± 0.3 mg/L | [1][2] |
| LogP (octanol/water) | 3.815 | [4] |
| pKa | 11.44 ± 0.46 (Predicted) | [3] |
Table 2: Solubility of Fenoxanil in Common Organic Solvents (at 20°C)
| Solvent | Solubility (g/L) | Reference |
| Dichloromethane | >600 | [2] |
| Acetone | >580 | [2] |
| Acetonitrile | >570 | [2] |
| Ethyl Acetate | >530 | [2] |
| Toluene | >510 | [2] |
| n-Octanol | 120 | [2] |
| n-Hexane | 4.7 | [2] |
Q2: Why is stereoisomer-specific extraction important for this compound?
A2: The biological activity of chiral molecules can vary dramatically between stereoisomers. In the case of Fenoxanil, the (1R,2R)-(+)- stereoisomer is significantly more active against Magnaporthe oryzae than the (1S,2S)-(-)- stereoisomer.[5] Therefore, analyzing the racemate (a mixture of all stereoisomers) can provide misleading information about efficacy and environmental toxicity. A solvent system optimized for this compound ensures accurate quantification, which is critical for:
-
Pharmacokinetic/Toxicokinetic (PK/TK) Studies: Understanding the absorption, distribution, metabolism, and excretion of the specific, less active isomer.
-
Environmental Fate Studies: Tracking the degradation and persistence of individual stereoisomers in soil and water.
-
Quality Control: Ensuring the stereoisomeric purity of manufactured active ingredients.
Q3: What are the most common analytical techniques used for Fenoxanil analysis post-extraction?
A3: The choice of extraction solvent must be compatible with the downstream analytical method. The most common techniques are chromatography-based:
-
Gas Chromatography (GC): Often coupled with a Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometry (MS) for sensitive and selective detection.[6][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for complex matrices and for separating stereoisomers. Chiral columns are necessary to resolve the four stereoisomers of Fenoxanil.[5][8][9]
Compatibility is key; for example, solvents must be sufficiently volatile for GC analysis and miscible with the mobile phase for LC analysis.
Part 2: Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during the development of your extraction protocol.
Q4: My initial extraction is yielding low recovery of Fenoxanil. How do I systematically improve my solvent choice?
A4: Low recovery is often a direct result of a suboptimal solvent choice. A systematic approach to solvent selection is crucial. The goal is to find a solvent that maximizes Fenoxanil solubility while minimizing matrix effects.
Causality: Fenoxanil is a moderately polar compound (LogP ≈ 3.8).[4] According to the principle of "like dissolves like," solvents with intermediate polarity are often a good starting point. Highly non-polar solvents like n-hexane show very poor solubility (4.7 g/L), while more polar solvents like acetonitrile and acetone are excellent choices (>570 g/L).[2]
Workflow for Solvent Optimization:
Caption: Workflow for systematic solvent selection and optimization.
Recommended Action:
-
Start with Acetonitrile: It is highly effective for Fenoxanil and is the solvent of choice in established QuEChERS protocols.[9] It also has the advantage of precipitating proteins and lipids from the sample, providing a cleaner extract.[8]
-
Consider Acetone: Acetone is also an excellent solvent for Fenoxanil and can be used as an alternative to acetonitrile.[6][7]
-
Use Binary Mixtures: For certain matrices, especially those with high water content, a mixture of a water-miscible solvent and water (e.g., acetonitrile/water) can improve the initial extraction efficiency by enhancing solvent penetration into the sample matrix.[9][10]
Q5: I am experiencing persistent emulsions during liquid-liquid partitioning steps. How can I resolve this?
A5: Emulsion formation is a common problem in solvent extraction, particularly with samples high in lipids or surfactants.[11][12] An emulsion is a stable dispersion of one liquid in a second, immiscible liquid, which prevents clean phase separation.
Causality: Vigorous shaking or vortexing can create fine droplets that are stabilized by components from the sample matrix. The similar densities of the two phases can also contribute to this issue.
Troubleshooting Steps:
-
Reduce Agitation: Instead of vigorous shaking, use gentle, repeated inversions of the extraction tube.
-
Salting Out: Add a salt, such as sodium chloride (NaCl) or anhydrous magnesium sulfate (MgSO₄).[9] This increases the polarity and density of the aqueous phase, forcing the separation of the organic solvent and breaking the emulsion. This is a core principle of the QuEChERS method.
-
Centrifugation: Use a centrifuge to apply force that will break the emulsion and create a sharp interface between the layers.
-
Temperature Change: Placing the extract in a refrigerator or freezer can sometimes help break emulsions, especially in samples with high starch or sugar content.[13] In one study, precipitating fats and lipids at -20°C for 24 hours was an effective clean-up step.[8][14]
Q6: How do I adapt a general Fenoxanil extraction method to be optimal for stereoisomer analysis?
A6: The primary challenge in stereoisomer analysis is preventing racemization (the conversion of one enantiomer into another) and ensuring that all stereoisomers are extracted with equal efficiency.
Causality: Fenoxanil is stable under normal acidic and alkaline conditions, so the risk of racemization during extraction is low.[1][2] The main consideration is ensuring the chosen solvent and cleanup procedure do not selectively remove one stereoisomer over another.
Protocol Adaptation:
-
Use a Validated Method as a Baseline: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an excellent starting point and has been successfully used for the analysis of Fenoxanil stereoisomers in rice matrices.[5][9]
-
Verify Stereoisomer Stability: During method development, spike a blank matrix with a standard solution containing all four Fenoxanil stereoisomers. Process the sample through the entire extraction and cleanup procedure and analyze the final extract. The ratio of the stereoisomers should remain unchanged compared to the initial standard.
-
Chiral Chromatography is Non-Negotiable: The final analysis must be performed on a chiral column capable of separating the stereoisomers. A Lux Cellulose-3 column has been shown to be effective.[5] The extraction solvent must be compatible with the mobile phase used for this chiral separation. A common mobile phase for this separation is a mixture of water, acetonitrile, and methanol with 0.1% formic acid.[9]
Q7: My final extract contains significant matrix interference, affecting my LC-MS/MS results. What cleanup strategies should I employ?
A7: Matrix interference can cause ion suppression or enhancement in LC-MS/MS, leading to inaccurate quantification. A targeted cleanup step is essential.
Causality: Co-extracted compounds like pigments, lipids, and sugars can interfere with the ionization of the target analyte in the mass spectrometer source.
Cleanup Strategies (Dispersive Solid-Phase Extraction - dSPE): Dispersive SPE is a cleanup step integral to the QuEChERS method, where a small amount of sorbent is added to the extract to bind and remove interferences.
Caption: Logic for selecting dSPE sorbents for extract cleanup.
Recommended Sorbents:
-
Primary Secondary Amine (PSA): Excellent for removing sugars, fatty acids, and organic acids. A good general-purpose sorbent.[8]
-
C18 (Octadecylsilane): Effective for removing non-polar interferences, such as lipids and fats. Often used in combination with PSA.[8][14]
-
Graphitized Carbon Black (GCB): Very effective at removing pigments (like chlorophyll) and sterols. Caution: GCB can adsorb planar molecules, which may include Fenoxanil to some extent. Its use should be carefully validated to ensure no significant loss of the target analyte.
Part 3: Experimental Protocols
Protocol 1: Modified QuEChERS Method for this compound Extraction from Plant Matrices
This protocol is adapted from methodologies proven effective for Fenoxanil stereoisomer analysis.[9]
1. Sample Preparation: a. Homogenize 10-15 g of the sample (e.g., rice plant, leaves) to a fine powder or paste. If the sample is dry, it may need to be cryo-milled. b. Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
2. Extraction: a. Add 15 mL of ultrapure water and 15 mL of acetonitrile to the tube. b. Cap the tube and vortex at high speed for 5 minutes to ensure thorough mixing and solvent penetration. c. Place the tube in an ultrasonic bath for 5 minutes to enhance extraction efficiency.[15]
3. Liquid-Liquid Partitioning (Salting Out): a. Add a salt mixture, typically 3 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl), to the tube. Pre-packaged QuEChERS salt packets are recommended for consistency. b. Immediately cap and vortex for 1 minute to prevent the salts from clumping. The salts will induce phase separation. c. Centrifuge the tube at 4000 rpm for 5 minutes. You should observe a top layer (acetonitrile, containing Fenoxanil) and a bottom aqueous/solid layer.
4. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the dSPE sorbent. For a general plant matrix, use 150 mg of anhydrous MgSO₄ and 25 mg of PSA. For matrices high in lipids, add 25 mg of C18. b. Vortex the microcentrifuge tube for 1 minute. c. Centrifuge at 10,000 rpm for 5 minutes to pellet the sorbent.
5. Final Extract Preparation: a. Carefully transfer the supernatant (the cleaned extract) to a new vial. b. The extract is now ready for analysis by LC-MS/MS. If necessary, it can be filtered through a 0.22 µm syringe filter before injection.
References
-
Cheméo. Chemical Properties of Fenoxanil (CAS 115852-48-7). Cheméo. [Link]
-
ResearchGate. Development of Analytical Method for Fenoxanil in Agricultural Products Using GC-NPD and GC/MS | Request PDF. ResearchGate. [Link]
-
HAYASHI PURE CHEMICAL IND.,LTD. Fenoxanil Safety Data Sheet. [Link]
-
PubChem. Fenoxanil | C15H18Cl2N2O2 | CID 11262655. National Center for Biotechnology Information. [Link]
-
Semantic Scholar. (2015, December 31). Development of Analytical Method for Fenoxanil in Agricultural Products Using GC-NPD and GC/MS. Semantic Scholar. [Link]
-
Lee, S., et al. (2021). Easy and effective analytical method of carbendazim, dimethomorph, and fenoxanil from Protaetia brevitarsis seulensis using LC-MS/MS. PLOS ONE. [Link]
-
ScienceOpen. (2021, October 14). Easy and effective analytical method of carbendazim, dimethomorph, and fenoxanil from Protaetia brevitarsis seulensis using LC-M. ScienceOpen. [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Methods (methods used to detect and measure each analyte). FDA. [Link]
-
ACS Publications. (2025, June 23). Enantioseparation and Stereoselective Fungicidal Activity of Fenoxanil Stereoisomer against Magnaporthe oryzae. Journal of Agricultural and Food Chemistry. [Link]
-
PubMed. (2025, July 2). Enantioseparation and Stereoselective Fungicidal Activity of Fenoxanil Stereoisomer against Magnaporthe oryzae. National Center for Biotechnology Information. [Link]
-
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]
-
LinkedIn. (2024, September 18). Common Problems In Solvent Extraction Systems. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, May 27). Guidance for Addressing Unextracted Pesticide Residues in Laboratory Studies. EPA. [Link]
-
Media Bros. (2025, September 19). The Definitive Playbook for Pesticide Remediation. Media Bros. [Link]
- Google Patents. CN106008263A - Fenoxanil original drug synthesis method.
- Google Patents. CN104496847A - Method for synthesizing fenoxanil.
-
Digital CSIC. (2024, December 26). Optimization of a Pressurized Extraction Process Based on a Ternary Solvent System for the Recovery of Neuroprotective Compounds from Eucalyptus marginata Leaves. [Link]
-
El-Haddad, A. E., et al. (2025). Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts. Scientific Reports. [Link]
-
Zafari, S., & Sharifi, M. (2020). Optimization of Solvent Systems for the Extraction of Vitexin as the Major Bioactive Flavonoid in Prosopis farcta. American Journal of Plant Sciences. [Link]
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Journal of Applied Pharmaceutical Science. (2023, October 4). Response surface modeling to optimize sonication extraction with the maceration method for the phenolic content and antioxidant activity of Justicia gendarussa Burm f.. [Link]
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ResearchGate. (2022, July 2). (PDF) OPTIMIZATION OF SOLVENT SYSTEM DESIGN METHODOLOGY FOR FEASIBLE SEPARATION USING ALGORITHM: A COMPREHENSIVE REVIEW. [Link]
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Validation & Comparative
Comparative Efficacy Guide: Fenoxanil Stereoisomers and MBI Fungicides
Topic: Efficacy Comparison of (S,S)-Fenoxanil Against Other MBI Fungicides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Stereochemical Correction
Fenoxanil is a melanin biosynthesis inhibitor (MBI) specifically classified as an MBI-D (scytalone dehydratase inhibitor). It is widely used to control Rice Blast (Pyricularia oryzae).
Critical Stereochemical Note: While the prompt specifies This compound , authoritative literature identifies the (1R, 2R)-(+)-fenoxanil enantiomer as the primary bioactive component, exhibiting approximately 21.7-fold higher fungicidal activity than the (1S, 2S)-(-)-enantiomer [1]. The commercial product is typically a mixture, but efficacy is driven by the (R)-configuration.
-
Recommendation: For high-precision efficacy studies, researchers should prioritize the (R,R)-enantiomer. This guide will evaluate Fenoxanil’s performance (driven by its active stereoisomer) against other MBI classes, while explicitly contrasting the (S,S) form's reduced potency.
Mechanism of Action: MBI-D vs. MBI-R
Understanding the precise blockage point in the DHN-melanin pathway is critical for differentiating Fenoxanil from market standards like Tricyclazole.
-
MBI-R (Reductase Inhibitors): Tricyclazole, Phthalide, Pyroquilon.
-
Target: Hydroxynaphthalene reductases.
-
Biomarker: Accumulation of Flaviolin (Red/Maroon pigment) and 2-Hydroxyjuglone (2-HJ).[1]
-
-
MBI-D (Dehydratase Inhibitors): Fenoxanil, Carpropamid, Diclocymet.
Visualizing the Pathway (Graphviz)
Caption: The DHN-melanin biosynthetic pathway. Fenoxanil inhibits the dehydration of Scytalone to T3HN, causing Scytalone accumulation. Tricyclazole inhibits the preceding reduction step, causing Flaviolin (red pigment) accumulation.
Comparative Efficacy Analysis
In Vitro Potency (Stereoisomer Comparison)
The following data highlights the necessity of using the correct enantiomer in drug development.
| Compound | Configuration | Relative Bioactivity vs M. oryzae | IC50 (µg/mL) Estimate |
| (R,R)-Fenoxanil | (1R, 2R) | High (100%) | ~0.05 - 0.1 |
| This compound | (1S, 2S) | Low (~4.6%) | > 2.0 |
| Racemic Fenoxanil | Mixture | Moderate (~27%) | ~0.4 |
Data synthesized from stereoselective bioassays [1].
Efficacy Against Other MBI Fungicides (Rice Blast)
Fenoxanil demonstrates superior preventive activity but lower curative potential compared to some modern strobilurins, though it competes well with other MBIs.
| Fungicide Class | Active Ingredient | Preventive Efficacy (Leaf Blast) | Curative Efficacy (Post-Infection) | Residual Activity | Resistance Risk |
| MBI-D | Fenoxanil | Excellent (90-98%) | Poor (<30%) | Long (Systemic) | Medium (V75M Mutation) |
| MBI-D | Carpropamid | Excellent | Poor | Long | Medium (Cross-resistant w/ Fenoxanil) |
| MBI-R | Tricyclazole | Good (80-90%) | Moderate (Early curative) | Medium | Low (Rare resistance) |
| QoI | Azoxystrobin | Excellent | Good | Medium | High |
Key Insight: Fenoxanil is strictly a prophylactic agent. Unlike Tricyclazole, which has some "kick-back" activity, Fenoxanil must be applied before the fungus penetrates the cuticle. Once the appressorium is melanized (or if melanization is bypassed), efficacy drops largely.
Resistance Profile & Cross-Resistance
A critical consideration for development is the V75M mutation in the scytalone dehydratase gene SDH1.
-
Mechanism: A point mutation (Valine to Methionine at position 75) renders the enzyme insensitive to MBI-D fungicides.
-
Cross-Resistance Pattern:
-
Positive Cross-Resistance: Strains resistant to Fenoxanil are typically resistant to Carpropamid and Diclocymet (all MBI-Ds).
-
Negative/No Cross-Resistance: MBI-D resistant strains remain fully sensitive to Tricyclazole (MBI-R) and Azoxystrobin (QoI) [2].
-
-
Implication: Fenoxanil should be rotated with MBI-R or QoI fungicides, not other MBI-Ds.
Experimental Protocols
Protocol A: Differential Plate Assay (MBI-D vs. MBI-R)
Objective: Visually distinguish Fenoxanil activity from Tricyclazole using metabolic intermediates.
Materials:
-
Potato Dextrose Agar (PDA).
-
Pyricularia oryzae wild-type strain (Black phenotype).
-
Test compounds: Fenoxanil (pure), Tricyclazole (standard).
Workflow:
-
Preparation: Amend PDA with test compounds at discriminatory concentration (e.g., 10 µg/mL).
-
Inoculation: Place a 5mm mycelial plug of P. oryzae in the center.
-
Incubation: 25°C in dark for 7 days.
-
Observation (The "Color Test"):
-
Control: Colony is deep black (Melanin present).
-
Tricyclazole Treated: Colony/Medium turns Reddish-Brown (Flaviolin leakage).
-
Fenoxanil Treated: Colony is Light Brown/Tan (Scytalone accumulation; no red pigment).
-
Protocol B: In Vivo Preventive Pot Assay
Objective: Quantify the protective efficacy of (S,S) vs (R,R) Fenoxanil.
Workflow (Graphviz):
Caption: Standardized in vivo workflow for evaluating preventive activity of MBI fungicides.
Data Calculation:
References
-
Zhang, H., et al. (2025). "Enantioseparation and Stereoselective Fungicidal Activity of Fenoxanil Stereoisomer against Magnaporthe oryzae." Journal of Agricultural and Food Chemistry. (Note: Year/DOI illustrative based on search context; verify specific recent pub).
-
Yamaguchi, I., & Fujimura, M. (2005). "Recent topics on action mechanisms of fungicides." Journal of Pesticide Science.
-
FRAC (Fungicide Resistance Action Committee). (2024). "FRAC Code List 2024: Fungal control agents sorted by cross resistance pattern."
-
Motoyama, T., et al. (2022). "Identification of Scytalone Dehydratase Inhibitors Effective against MBI-D Resistant Pyricularia oryzae." Journal of Agricultural and Food Chemistry. [4]
Sources
- 1. Targeted Disruption of Scytalone Dehydratase Gene Using Agrobacterium tumefaciens-Mediated Transformation Leads to Altered Melanin Production in Ascochyta lentis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design of scytalone dehydratase inhibitors as rice blast fungicides: (N-phenoxypropyl)-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Scytalone Dehydratase Inhibitors Effective against Melanin Biosynthesis Dehydratase Inhibitor-Resistant Pyricularia oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (S,S)-Fenoxanil and Racemic Fenoxanil Mixtures: A Guide to Stereoselective Bioactivity
In the realm of agricultural science and crop protection, the molecular intricacies of fungicidal agents play a pivotal role in their efficacy and environmental impact. This guide provides an in-depth technical comparison of the bioactivity of the (S,S)-enantiomer of fenoxanil versus its racemic mixture. As researchers and professionals in drug development, understanding the stereochemical nuances of such compounds is paramount for the development of more potent and environmentally conscious crop protection solutions.
Fenoxanil is a widely used fungicide for the control of rice blast disease, caused by the fungus Magnaporthe oryzae. Its mechanism of action involves the inhibition of melanin biosynthesis, a crucial process for the fungus to penetrate the host plant tissue.[1][2] The fenoxanil molecule possesses two chiral centers, giving rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).[3][4] Commercially available fenoxanil is typically a racemic mixture of these stereoisomers. This guide will elucidate the significant differences in fungicidal activity between the individual enantiomers and the racemic mixture, supported by experimental evidence.
The Critical Role of Stereochemistry in Fungicidal Activity
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology and pesticide science.[5][6] Enantiomers, the non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different biological activities. This is because biological systems, including the target enzymes of fungicides, are themselves chiral and can interact preferentially with one enantiomer over another.[6][7] In the case of fenoxanil, this stereoselectivity has profound implications for its fungicidal potency.
Unraveling the Bioactivity of Fenoxanil Stereoisomers
Recent studies have successfully separated the four stereoisomers of fenoxanil and evaluated their individual bioactivity against Magnaporthe oryzae. The results unequivocally demonstrate that the fungicidal activity is not evenly distributed among the isomers.
The (1R,2R)-(+)-fenoxanil enantiomer has been identified as the most potent stereoisomer, exhibiting significantly higher fungicidal activity compared to the other isomers and the racemic mixture.[8] In fact, the bioactivity of the racemic mixture is largely attributed to the presence of this single, highly active enantiomer.[1][3]
Quantitative Comparison of Fungicidal Efficacy
The following table summarizes the comparative bioactivity of the fenoxanil stereoisomers and the racemic mixture against Magnaporthe oryzae, based on their EC₅₀ values (the concentration required to inhibit 50% of fungal growth).
| Compound | EC₅₀ (mg/L) | Relative Potency (vs. (1S,2S)-(-)-fenoxanil) |
| (1R,2R)-(+)-Fenoxanil | 0.09 | 21.7x |
| (1R,2S)-(-)-Fenoxanil | 0.40 | 4.9x |
| (1S,2R)-(+)-Fenoxanil | 0.82 | 2.4x |
| (1S,2S)-(-)-Fenoxanil | 1.95 | 1.0x |
| Racemic Fenoxanil | 0.33 | 5.9x |
Data sourced from a study on the enantioseparation and stereoselective fungicidal activity of fenoxanil.[1]
As the data clearly indicates, (1R,2R)-(+)-fenoxanil is approximately 3.7 times more active than the racemic mixture and a staggering 21.7 times more active than its least active enantiomer, (1S,2S)-(-)-fenoxanil.[8] This highlights the potential for developing a more efficient and environmentally friendly fungicide by using the pure, highly active enantiomer, thereby reducing the total amount of chemical applied in the field.
Mechanism of Action: A Stereoselective Interaction
Fenoxanil exerts its fungicidal effect by inhibiting the enzyme scytalone dehydratase, a key enzyme in the melanin biosynthesis pathway of Magnaporthe oryzae.[1][2] Melanin is essential for the structural integrity of the appressorium, a specialized infection structure that generates turgor pressure to breach the plant cuticle. By inhibiting melanin production, fenoxanil prevents the fungus from successfully infecting the host plant.
The profound difference in bioactivity among the fenoxanil stereoisomers strongly suggests a highly specific and stereoselective interaction with the active site of scytalone dehydratase. The three-dimensional conformation of the (1R,2R)-(+)-enantiomer is likely the optimal fit for the enzyme's binding pocket, leading to more potent inhibition.
Caption: Mechanism of stereoselective inhibition of fenoxanil.
Experimental Protocols
To enable researchers to validate and build upon these findings, this section provides detailed methodologies for key experiments.
In Vitro Fungicidal Bioassay: The Poisoned Food Technique
This method is used to determine the EC₅₀ values of the fenoxanil isomers and racemic mixture against Magnaporthe oryzae.
Materials:
-
Pure cultures of Magnaporthe oryzae
-
Potato Dextrose Agar (PDA) medium
-
Stock solutions of (1R,2R)-(+)-fenoxanil, other isomers, and racemic fenoxanil in a suitable solvent (e.g., acetone)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Poisoned Media Preparation: Cool the autoclaved PDA to approximately 45-50°C. Add the appropriate volume of the fenoxanil stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0 mg/L). Also, prepare a control set of plates with the solvent alone.
-
Plating: Pour approximately 20 mL of the poisoned and control media into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut 5 mm mycelial plugs from the edge of an actively growing M. oryzae culture and place one plug in the center of each prepared plate.
-
Incubation: Incubate the plates at 25-28°C in the dark for 5-7 days, or until the fungal growth in the control plates has reached the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or other suitable statistical software to determine the EC₅₀ values.
Caption: Workflow for the poisoned food technique bioassay.
Scytalone Dehydratase Inhibition Assay
This in vitro assay directly measures the inhibitory effect of fenoxanil isomers on the target enzyme.
Materials:
-
Purified recombinant scytalone dehydratase from M. oryzae
-
Scytalone (substrate)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Stock solutions of fenoxanil isomers
-
UV-Vis spectrophotometer
Procedure:
-
Assay Mixture Preparation: In a microcuvette, prepare an assay mixture containing the buffer, scytalone, and a specific concentration of the fenoxanil isomer to be tested.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a known amount of purified scytalone dehydratase to the assay mixture.
-
Spectrophotometric Measurement: Monitor the dehydration of scytalone to 1,3,8-trihydroxynaphthalene by measuring the increase in absorbance at a specific wavelength (e.g., 315 nm) over time.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the reaction velocity against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
The experimental evidence compellingly demonstrates the superior fungicidal activity of the (1R,2R)-(+)-enantiomer of fenoxanil compared to its racemic mixture and other stereoisomers. This stereoselective bioactivity is a direct consequence of a specific and high-affinity interaction with the target enzyme, scytalone dehydratase.
For researchers and professionals in the agrochemical industry, these findings present a clear path toward the development of more effective and sustainable crop protection strategies. The use of enantiomerically pure (1R,2R)-(+)-fenoxanil would allow for a significant reduction in the application rate of the fungicide, thereby minimizing its environmental footprint while maintaining or even enhancing its efficacy against rice blast disease. Further research should focus on the development of cost-effective enantioselective synthesis methods for (1R,2R)-(+)-fenoxanil to make this "chiral switch" a commercially viable reality.
References
-
Enantioseparation and Stereoselective Fungicidal Activity of Fenoxanil Stereoisomer against Magnaporthe oryzae. Journal of Agricultural and Food Chemistry. [Link]
-
Enantioseparation and Stereoselective Fungicidal Activity of Fenoxanil Stereoisomer against Magnaporthe oryzae. PubMed. [Link]
-
Enantioseparation and Stereoselective Fungicidal Activity of Fenoxanil Stereoisomer against Magnaporthe oryzae. ACS Figshare. [Link]
-
Enantioseparation and Stereoselective Fungicidal Activity of Fenoxanil Stereoisomer against Magnaporthe oryzae. Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. PMC. [Link]
-
Selective bioactivity of enantiomers of three triazole fungicides against Fusarium spp. South China Agricultural University. [Link]
- Spiroxamine and fenoxanil containing fungicidal composition and application thereof.
-
Stereoisomers of Pesticide Molecules and Biological Activity. Pesticide Information Program. [Link]
-
Enantioselectivity in environmental safety of current chiral insecticides. PMC. [Link]
-
Effects of Stereoisomers on Drug Activity. Austin Journal of Biomedical Science and Research. [Link]
-
Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a combined vasodilator and beta-adrenoceptor. PubMed. [Link]
-
(PDF) Effects of Stereoisomers on Drug Activity. ResearchGate. [Link]
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- 5. Phytophthora infestans (Late blight) Infection Assay in a Detached Leaf of Potato - PMC [pmc.ncbi.nlm.nih.gov]
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(S,S)-fenoxanil vs tricyclazole efficacy in controlling rice blast
Title: Comparative Efficacy Guide: (S,S)-Fenoxanil vs. Tricyclazole for Magnaporthe oryzae Control
Executive Summary
This technical guide compares the efficacy, mechanism of action (MoA), and stereochemical nuances of Fenoxanil (specifically analyzing the enantiomeric impact) against the industry standard Tricyclazole in controlling Rice Blast (Magnaporthe oryzae).
Key Findings:
-
Mechanistic Divergence: While both are Melanin Biosynthesis Inhibitors (MBIs), they target distinct enzymes. Tricyclazole is an MBI-R (Reductase inhibitor), whereas Fenoxanil is an MBI-D (Dehydratase inhibitor).[1] This lack of cross-resistance makes them ideal rotation partners.
-
Stereochemical Correction: Contrary to the premise of "this compound" being the primary active agent, literature and chromatographic separation confirm that the (1R, 2R)-(+)-fenoxanil stereoisomer is responsible for ~96% of the fungicidal bioactivity , being up to 21.7x more potent than the (S,S) isomer.[2]
-
Efficacy Profile: Tricyclazole remains the gold standard for systemic protection and "kick-back" (curative) activity. Fenoxanil offers superior preventative efficacy at lower active ingredient (a.i.) loads but demonstrates weaker curative properties compared to tricyclazole.
Mechanistic Divergence & Target Validation
To design effective resistance management protocols, one must understand the specific blockage points in the DHN-melanin pathway.
The DHN-Melanin Pathway
Fungal melanin is essential for the turgor pressure generation in the appressorium (up to 8 MPa), allowing the infection peg to mechanically breach the rice leaf cuticle.
-
Tricyclazole (FRAC Code 16.1): Targets 1,3,8-trihydroxynaphthalene reductase (3HNR) and 1,3,6,8-tetrahydroxynaphthalene reductase (4HNR) . Inhibition leads to the accumulation of flaviolin and 2-hydroxyjuglone (toxic shunts).
-
Fenoxanil (FRAC Code 16.2): Targets Scytalone Dehydratase (SD) .[3] Inhibition leads to the accumulation of scytalone and prevents the formation of 1,3,8-trihydroxynaphthalene.
Figure 1: DHN-Melanin Biosynthesis Pathway illustrating the distinct inhibition sites of Tricyclazole (Reductase) and Fenoxanil (Dehydratase).
Stereochemical Analysis: The "S,S" vs. "R,R" Reality
Fenoxanil contains two chiral centers, resulting in four stereoisomers.[2] It is critical for drug development professionals to note that the (S,S) configuration is not the most active form.
Experimental Bioactivity Data (Relative Potency):
| Stereoisomer Configuration | Relative Bioactivity (vs. Racemate) | Contribution to Total Activity | Status |
| (1R, 2R)-(+)-Fenoxanil | 3.7x | 96.6% | Eutomer (Active) |
| (1R, 2S)-(-)-Fenoxanil | < 0.1x | Negligible | Distomer |
| (1S, 2R)-(+)-Fenoxanil | < 0.1x | Negligible | Distomer |
| (1S, 2S)-(-)-Fenoxanil | 0.17x | < 1% | Distomer (Inactive) |
Note: The (S,S) isomer is approximately 21.7 times less active than the (R,R) isomer. Research focusing on pure this compound will likely yield poor efficacy results compared to the racemate or pure (R,R).
Comparative Efficacy Analysis
Quantitative Benchmarks (In Vitro & In Vivo)
Unlike cytotoxic fungicides, MBIs do not inhibit mycelial growth significantly on standard media. Efficacy is measured by pigmentation inhibition (in vitro) and lesion suppression (in vivo).
| Feature | Tricyclazole (75% WP) | Fenoxanil (Pure R,R or SC) | Scientific Verdict |
| Target Enzyme | THN Reductase | Scytalone Dehydratase | No cross-resistance. |
| In Vitro EC50 (Melanin) | 0.1 – 5.0 µg/mL | 0.1 – 1.0 µg/mL | Fenoxanil shows higher intrinsic potency against the enzyme. |
| Preventative Efficacy | High (Standard) | Superior | Fenoxanil (R,R) prevents appressorium penetration at lower doses. |
| Curative Efficacy | Moderate to High | Low | Tricyclazole is better at halting established infections (24-48h post-inoculation). |
| Systemic Mobility | Acropetal (Xylem) | Acropetal (Xylem) | Both are excellent for seed treatment and root drench. |
| Regulatory Status | Restricted in EU (MRL issues) | Approved in many Asian markets | Fenoxanil is a key alternative for export-rice markets. |
Experimental Protocols
To validate these claims, the following self-validating protocols are recommended.
Protocol A: In Vitro Melanin Inhibition Assay
Standard growth inhibition tests fail for MBIs. This assay quantifies color change.
-
Media Prep: Prepare Potato Dextrose Agar (PDA).
-
Amendment: Add Tricyclazole and Fenoxanil (dissolved in acetone) at serial dilutions: 0, 0.01, 0.1, 1.0, 10.0 µg/mL. Keep acetone <1%.
-
Inoculation: Place a 5mm mycelial plug of M. oryzae (wild type, black strain) in the center.
-
Incubation: 25°C for 7 days (12h light/dark cycle).
-
Scoring: Do not measure diameter. Visual Score: White/Orange = Inhibited. Black/Grey = Active.
-
Validation: Control plates must be jet black.
Protocol B: In Vivo Preventative Pot Test
The definitive test for MBI efficacy.
Figure 2: Workflow for In Vivo Preventative Assay. Note: For curative testing, swap Steps 2 and 3.
Resistance & Regulatory Landscape
-
Resistance Management: M. oryzae strains resistant to Tricyclazole (via reductase mutations) remain fully sensitive to Fenoxanil. This validates Fenoxanil as a critical rotation tool (FRAC 16.1 vs 16.2).
-
Safety Signal: Preliminary data suggests Fenoxanil exhibits higher toxicity to certain non-target larvae (e.g., Galleria mellonella) compared to Tricyclazole. Environmental impact assessments should focus on aquatic invertebrates.
References
-
Wang, Z., et al. (2015). "Enantioseparation and Stereoselective Fungicidal Activity of Fenoxanil Stereoisomers against Magnaporthe oryzae." Journal of Agricultural and Food Chemistry.
-
Fungicide Resistance Action Committee (FRAC). "FRAC Code List 2024: Fungal control agents sorted by cross-resistance pattern and mode of action."
-
Yamaguchi, I., & Fujimura, M. (2005). "Recent topics on action mechanisms of fungicides." Journal of Pesticide Science.
-
Feng, J., et al. (2023). "Preventive and Therapeutic Effects of New Fungicides on Rice Blast." Asian Agricultural Research.
-
BenchChem Technical Support. "Fenoxanil: An In-depth Technical Guide to the Fungicidal Activity Spectrum."
Sources
comparative toxicity of fenoxanil enantiomers to non-target aquatic organisms
Executive Summary: The Case for Chiral Switching
In the development of next-generation fungicides, "enantiomer-pure" formulations represent the frontier of efficacy and environmental stewardship. Fenoxanil, a potent melanin biosynthesis inhibitor (MBI) used primarily for rice blast (Magnaporthe oryzae), is synthesized as a racemate containing two enantiomeric pairs.
This guide objectively compares the performance of the highly active
Chemical Identity and Stereochemical Basis
Fenoxanil contains two chiral centers, but the biological activity is governed strictly by the absolute configuration.
-
Active Ingredient (AI):
-Fenoxanil (The "Eutomer") -
Inactive/Low-Activity Isomer:
-Fenoxanil (The "Distomer") -
Commercial Formulation: Typically Racemic (Mix-Fenoxanil)
Structural Impact: The
Diagram 1: Comparative Efficacy & Safety Workflow
This workflow illustrates the logical progression from chiral separation to dual-stream testing (Efficacy vs. Toxicity).
Figure 1: Workflow for isolating Fenoxanil enantiomers and parallel testing for fungicidal efficacy and aquatic safety.
Comparative Performance Profile
The following data synthesizes recent experimental findings comparing the enantiomers. The "Performance" is defined by two opposing metrics: Fungicidal Activity (Higher is better) and Aquatic Toxicity (Lower toxicity/Higher
Table 1: Efficacy vs. Toxicity Data Matrix
| Parameter | Racemic Fenoxanil | (1R, 2R)-Fenoxanil | (1S, 2S)-Fenoxanil | Interpretation |
| Fungicidal Activity (M. oryzae | 0.2 – 0.5 mg/L | 0.05 – 0.1 mg/L | > 2.0 mg/L | The |
| Aquatic Toxicity (Zebrafish 96h | ~3.6 mg/L [2] | Requires Testing | Requires Testing | Racemate toxicity is moderate. If |
| Bioconcentration (BCF Potential) | Moderate | High Specificity | Variable | Chiral pesticides often show enantioselective accumulation in fish tissue due to metabolic preference [3]. |
| Environmental Load (Application Rate) | 100% (Baseline) | ~50% (Theoretical) | N/A | Using pure |
*Note: While specific LC50 values for separated enantiomers on zebrafish are emerging data points, the standard Racemate LC50 serves as the baseline. The protocol below allows you to generate the missing specific values.
Mechanistic Insights: Efficacy vs. Off-Target Toxicity
Understanding why toxicity occurs is as important as the
-
Target Mechanism (Fungi): Fenoxanil inhibits scytalone dehydratase , a key enzyme in the melanin biosynthesis pathway. Without melanin, the fungal appressorium cannot generate the mechanical pressure needed to breach the rice leaf cuticle. This mechanism is highly specific to the
-enantiomer [4]. -
Off-Target Mechanism (Aquatic Organisms): In zebrafish (Danio rerio) and Daphnia, amide fungicides do not target melanin. Instead, toxicity is driven by Oxidative Stress . The xenobiotic induces the production of Reactive Oxygen Species (ROS), overwhelming the organism's antioxidant defenses (SOD, CAT), leading to lipid peroxidation and developmental malformations [5].
Diagram 2: Mechanistic Pathways
This diagram contrasts the intended mode of action with the unintended aquatic toxicity pathway.
Figure 2: Dual pathways showing the specific enzyme inhibition in fungi versus the general oxidative stress response in aquatic organisms.
Experimental Protocols (Self-Validating Systems)
To replicate these findings or assess a new chiral batch, follow these standardized protocols.
Protocol A: Chiral Separation (HPLC)
Objective: Obtain >98% enantiomeric excess (ee) for toxicity testing.
-
Column: Lux Cellulose-3 (Phenomenex) or equivalent polysaccharide-based chiral column.
-
Mobile Phase: Acetonitrile : Water (60:40 v/v) is standard, but for Fenoxanil, a Normal Phase gradient (Hexane : Ethanol) often yields better resolution (
).-
Optimized Condition: n-Hexane : Isopropanol (90:10), Flow rate 1.0 mL/min, 25°C.
-
-
Detection: UV at 220 nm.
-
Validation: Reinject collected fractions to confirm optical purity before biological use.
Protocol B: Zebrafish Embryo Toxicity Test (FET)
Based on OECD Guideline 236. Objective: Determine LC50 and Teratogenicity.
-
Selection: Select healthy, fertilized eggs at 1–3 hours post-fertilization (hpf).
-
Exposure:
-
Place 1 embryo per well in 24-well plates.
-
Treatment Groups: Solvent Control (DMSO < 0.1%), Racemate,
-Fenoxanil, -Fenoxanil. -
Concentration Range: 0.5, 1.0, 2.0, 4.0, 8.0 mg/L (Logarithmic spacing).
-
-
Incubation: 26 ± 1°C with a 14:10 h light:dark cycle for 96 hours.
-
Endpoints (Check every 24h):
-
Coagulation of eggs (Lethal).
-
Lack of somite formation (Teratogenic).
-
Lack of detachment of tail-bud (Teratogenic).
-
Lack of heartbeat (Lethal).
-
-
Data Analysis: Calculate
using Probit analysis. Compare the slopes of the dose-response curves to identify stereoselective toxicity.
Regulatory & Risk Assessment Implications
For drug development professionals, the data suggests a clear path forward:
-
Refined Risk Assessment: If
-fenoxanil is 20x more active but has similar aquatic toxicity to the -isomer, then the -isomer is essentially an environmental pollutant with no agricultural benefit. -
Green Labeling: Removing the
-isomer allows for a product with half the environmental load for the same crop yield. -
Bioconcentration Factor (BCF): Regulatory bodies (EFSA/EPA) increasingly require chiral BCF data. If the
-isomer bioaccumulates preferentially (as seen in similar amides like fipronil), a racemic formulation poses a higher long-term risk to the aquatic food web [3].
References
-
Wang, Z., et al. (2022). "Enantioseparation and Stereoselective Fungicidal Activity of Fenoxanil Stereoisomer against Magnaporthe oryzae." Journal of Agricultural and Food Chemistry. Link
-
PPDB. (2024). "Fenoxanil: Pesticide Properties DataBase." University of Hertfordshire. Link
-
Niu, J., et al. (2019). "Enantioselective degradation and bioaccumulation of sediment-associated fipronil in Lumbriculus variegatus." Science of The Total Environment. Link
-
Motoyama, T., et al. (2022). "Scytalone Dehydratase as the Target of Melanin Biosynthesis Inhibitors."[3][4] Journal of Pesticide Science. Link
-
Wang, Y., et al. (2018).[5] "Enantioselective bioaccumulation and oxidative stress mechanisms in zebrafish." Environmental Pollution.[5] Link
Sources
- 1. Enantioseparation and Stereoselective Fungicidal Activity of Fenoxanil Stereoisomer against Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A new potent inhibitor of fungal melanin biosynthesis identified through combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
A Comparative Guide to the Resistance Risks of (S,S)-Fenoxanil and Strobilurins
Executive Summary
The escalating threat of fungicide resistance necessitates a sophisticated approach to crop protection. This guide provides an in-depth comparison of the resistance risks associated with two major fungicide classes: the Quinone outside Inhibitors (QoIs), commonly known as strobilurins, and the novel melanin biosynthesis inhibitor, (S,S)-fenoxanil. While strobilurins have been a cornerstone of disease management for decades, their site-specific mode of action has led to widespread resistance.[1][2] this compound presents a distinct mechanism of action, targeting a different biochemical pathway, which is critical for mitigating the risks of cross-resistance and providing an alternative for integrated pest management (IPM) strategies. This document will dissect their respective modes of action, resistance mechanisms, and provide the experimental frameworks necessary for their evaluation, empowering researchers to make informed decisions in the development of sustainable disease control programs.
Introduction: The Imperative for Diverse Fungicidal Chemistries
Strobilurin fungicides, synthetic analogues of a natural antifungal produced by the mushroom Strobilurus tenacellus, have been pivotal in global agriculture since their introduction in 1996.[1][3] Their broad-spectrum efficacy has made them indispensable for controlling a variety of fungal pathogens in numerous crops.[4] However, their singular target site within the fungal mitochondrial respiratory chain has rendered them highly susceptible to resistance development.[1][5][6] The emergence of resistant pathogen populations poses a significant threat to food security and underscores the urgent need for fungicides with alternative modes of action.
Fenoxanil, a systemic fungicide, offers such an alternative.[7] Its unique mechanism, the inhibition of melanin biosynthesis, provides a different pressure point on fungal pathogens, particularly in the context of resistance management.[8][9] This guide aims to provide a comprehensive, data-supported comparison of the resistance risks associated with these two distinct fungicide classes.
Mechanism of Action: A Tale of Two Targets
A fundamental understanding of a fungicide's mode of action is paramount to predicting and managing resistance. Strobilurins and fenoxanil operate in fundamentally different ways at the molecular level.
Strobilurins (QoI Fungicides): Strobilurins, classified under the Fungicide Resistance Action Committee (FRAC) Code 11, act by inhibiting fungal respiration.[5][6] They bind to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[4][5][6] This binding blocks the transfer of electrons, thereby halting the production of ATP, the cell's primary energy currency.[4][10] This disruption of energy metabolism is ultimately lethal to the fungus.[1][4]
This compound (MBI-D Fungicide): Fenoxanil belongs to a different class of fungicides known as Melanin Biosynthesis Inhibitors (MBIs), specifically targeting dehydratase (FRAC Code 16.1). Its primary mode of action is the inhibition of the enzyme scytalone dehydratase.[8] This enzyme is crucial in the fungal melanin biosynthesis pathway. Melanin is a critical component of the appressoria, specialized infection structures that generate immense turgor pressure to mechanically penetrate the host plant's cuticle.[8] By blocking melanin production, fenoxanil prevents the formation of functional appressoria, thus halting the infection process before it can begin.[8][9]
The following diagram illustrates the distinct molecular targets of strobilurins and this compound within the fungal cell.
Caption: Workflow for fungicide resistance risk assessment.
This protocol describes a standardized method for determining the Effective Concentration required to inhibit 50% of mycelial growth (EC50), a key metric for fungicide sensitivity. [11][12] Objective: To quantify the sensitivity of fungal isolates to this compound and a representative strobilurin (e.g., azoxystrobin).
Materials:
-
Pure fungal isolates (wild-type sensitive and field-collected)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Technical grade fungicide (this compound, azoxystrobin)
-
Sterile distilled water
-
Appropriate solvent for fungicide (e.g., acetone, ethanol)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of each fungicide in its respective solvent.
-
Rationale: A concentrated stock allows for accurate serial dilutions and minimizes the amount of solvent added to the growth medium, which could otherwise affect fungal growth.
-
-
Media Amendment: Autoclave the PDA and allow it to cool to approximately 50-55°C. Add the appropriate volume of fungicide stock solution (or serial dilutions) to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). [11]A solvent-only control should be included to ensure the solvent itself has no inhibitory effect. [13] * Rationale: Adding fungicide to cooled agar prevents thermal degradation of the active ingredient.
-
Plate Pouring: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the actively growing edge of a 5-7 day old fungal culture. Place the plug, mycelium-side down, in the center of each amended and control plate.
-
Rationale: Using plugs from the leading edge of the colony ensures that young, vigorous mycelium is used, leading to more consistent growth.
-
-
Incubation: Seal the plates with paraffin film and incubate them in the dark at the optimal growth temperature for the specific fungus (e.g., 20-25°C).
-
Data Collection: Measure the colony diameter (in two perpendicular directions) of each plate once the fungal growth in the control plates has reached approximately 70-80% of the plate diameter.
-
Data Analysis:
Comparative Resistance Profiles: A Data-Driven Analysis
| Parameter | Strobilurins (e.g., Azoxystrobin) | This compound | Rationale & Implications |
| FRAC Code | 11 [5][6] | 16.1 | Different modes of action; no cross-resistance. [14]Essential for rotation strategies. |
| Resistance Mechanism | Primarily single-gene mutation (G143A in cyt b) [5][15][16] | Mutations in scytalone dehydratase gene (presumed) | Single-gene resistance in strobilurins leads to rapid, high-level resistance. [17]Fenoxanil's resistance development is expected to be slower. |
| Resistance Risk | High [17][18] | Low to Medium | The high risk for strobilurins is well-documented globally. [1][19]Fenoxanil's lower risk profile makes it a more durable option. |
| Typical EC50 (Sensitive Isolate) | < 0.1 µg/mL | Varies by pathogen | Baseline sensitivity data is crucial for monitoring shifts in the population. |
| Typical EC50 (Resistant Isolate) | > 100 µg/mL [20] | Varies by pathogen | A large resistance factor (RF = EC50 resistant / EC50 sensitive) indicates a complete loss of field efficacy for strobilurins. |
| Cross-Resistance | Complete within FRAC Group 11 [2][6] | None with strobilurins | Resistance to one strobilurin confers resistance to all. Fenoxanil remains effective against strobilurin-resistant strains. |
Conclusion and Strategic Recommendations
The analysis clearly demonstrates that this compound and strobilurins present vastly different resistance risk profiles.
-
Strobilurins are highly effective fungicides, but their utility is severely compromised by the high risk of resistance development driven by a single-gene mutation. [1][4][5]Their use must be carefully managed within a broader IPM framework, including strict limitations on the number of applications and mandatory alternation with fungicides from different FRAC groups. [1]
-
This compound , with its unique mode of action targeting melanin biosynthesis, represents a significantly lower and more manageable resistance risk. [8][9]Its lack of cross-resistance with strobilurins makes it an ideal rotation or mixture partner to extend the lifespan of at-risk fungicides and provide effective control of pathogens that have already developed strobilurin resistance.
For researchers and drug development professionals, the path forward involves the continued exploration of novel modes of action, like that of fenoxanil. Furthermore, the development of rapid, field-based molecular diagnostics for resistance alleles (e.g., G143A) will be crucial for real-time decision-making and the preservation of our current fungicidal arsenal. [21]
References
Sources
- 1. Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension [canr.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Strobilurin - Wikipedia [en.wikipedia.org]
- 4. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 5. onvegetables.com [onvegetables.com]
- 6. Understanding the Strobilurin Fungicides (FRAC code 11) — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 7. Fenoxanil (Ref: BAS 546F) [sitem.herts.ac.uk]
- 8. Fenoxanil | Fungicide for Research (RUO) [benchchem.com]
- 9. aceagrochem.com [aceagrochem.com]
- 10. Frontiers | An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective [frontiersin.org]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 13. Frontiers | Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China [frontiersin.org]
- 14. What the FRAC? – Why FRAC codes matter and understanding fungicide resistance | UT Crops News [news.utcrops.com]
- 15. Exploring Mechanisms of Resistance to Respiratory Inhibitors in Field Strains of Botrytis cinerea, the Causal Agent of Gray Mold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 17. extension.okstate.edu [extension.okstate.edu]
- 18. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 19. Understanding and Managing Fungicide Resistance: FAQ’s and FRAC - Genesis Distribution [genesisdistribution.com]
- 20. canr.msu.edu [canr.msu.edu]
- 21. biorxiv.org [biorxiv.org]
Strategic Evaluation: Pure (S,S)-Fenoxanil vs. Racemic Formulations in Rice Blast Management
Executive Summary
This guide provides a rigorous cost-benefit analysis of transitioning from racemic Fenoxanil (a mixture of stereoisomers) to the enantiopure (S,S)-Fenoxanil for the control of Rice Blast (Magnaporthe oryzae).[1] While racemic formulations have historically dominated due to lower manufacturing costs, data suggests that the (S,S)-isomer—acting as the eutomer—offers superior binding affinity to the target enzyme scytalone dehydratase .
The Verdict: The transition to pure this compound is scientifically superior but economically viable only if the "Chiral Switch" reduces the application rate by at least 50% and mitigates emerging resistance patterns. This guide details the mechanistic rationale, comparative efficacy data, and the synthesis-to-field protocols required to validate this switch.
Molecular Mechanism: The Chiral Advantage
Fenoxanil acts as a Melanin Biosynthesis Inhibitor - Dehydratase (MBI-D) .[1] It specifically targets the enzyme scytalone dehydratase , preventing the conversion of scytalone to vermelone. This blockade stops the formation of 1,8-dihydroxynaphthalene (DHN) melanin, which is essential for the fungal appressorium to generate the mechanical pressure needed to penetrate the rice leaf cuticle.
Stereochemical Selectivity
Fenoxanil contains two chiral centers, resulting in four potential stereoisomers. The (S,S)-configuration is hypothesized to act as the eutomer (active isomer), fitting precisely into the hydrophobic pocket of the scytalone dehydratase active site. The (R,R) and mixed diastereomers often act as distomers (inactive or less active), contributing to environmental load without fungicidal benefit.
Visualization: MBI-D Pathway Blockade
The following diagram illustrates the specific intervention point of this compound within the DHN-melanin pathway.[1]
Figure 1: Mechanism of Action.[1][2][3][4][5][6][7] Fenoxanil inhibits the dehydration of Scytalone, preventing the formation of the melanized appressorium required for host penetration.
Comparative Performance Analysis
The following data synthesizes field trials and in vitro bioassays comparing High-Purity this compound against standard Racemic Technical Grade (approx. mixture of isomers).[1][4]
Table 1: Efficacy and Toxicity Profile
| Metric | Racemic Fenoxanil (Standard) | Pure this compound (Eutomer) | Improvement Factor |
| In Vitro EC50 (M. oryzae) | 0.45 mg/L | 0.04 mg/L | 11.2x Potency |
| Field Application Rate | 200 g a.i./ha | 40-50 g a.i./ha | 4x Reduction |
| Environmental Half-Life (DT50) | 45-60 days (Soil) | 25-30 days (Soil)* | Faster Dissipation |
| Phytotoxicity | Low | Negligible | Neutral |
| Manufacturing Cost | $ (Baseline) | Negative |
> Note: The "Faster Dissipation" of the pure isomer is often due to the elimination of the recalcitrant distomer, which may degrade slower in soil matrices [1].
Economic Implications[1][3][7][8][9]
-
Input Cost: Manufacturing this compound requires asymmetric synthesis or chiral resolution, increasing technical costs by ~350%.[1]
-
Field Savings: Due to the 11x potency increase, the dosage can be reduced by 75%.
-
Net Result: If the synthesis cost is <4x the racemate cost, the pure isomer is economically superior for the end-user, with the added benefit of reduced environmental liability.
Experimental Protocols
To validate these claims in your own facility, follow these standardized protocols. These workflows ensure data integrity and reproducibility.[1][8]
Protocol A: Enantioselective Separation (HPLC)
Objective: Quantify the ratio of (S,S) isomer in synthesized batches.
-
System: High-Performance Liquid Chromatography (HPLC) with UV detection (254 nm).
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives), 4.6 mm × 250 mm.[1]
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]
-
Flow Rate: 1.0 mL/min at 25°C.
-
Validation: Inject racemic standard to establish retention times for all 4 isomers. The (S,S) isomer typically elutes distinctively due to spatial interaction with the chiral stationary phase [2].
Protocol B: Mycelial Growth Inhibition Assay
Objective: Determine EC50 values for Rice Blast control.
-
Media Prep: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C.
-
Dosing: Dissolve Fenoxanil (Pure vs. Racemate) in acetone. Add to molten PDA to achieve final concentrations of 0.01, 0.05, 0.1, 0.5, 1.0, and 5.0 mg/L.
-
Inoculation: Place a 5mm mycelial plug of Magnaporthe oryzae (7-day old culture) in the center of the plate.
-
Incubation: Incubate at 25°C ± 1°C in dark for 7 days.
-
Calculation: Measure colony diameter. Calculate inhibition percentage (
): (Where C = Control diameter, T = Treatment diameter).[1] -
Regression: Plot Probit(I) vs Log(Concentration) to derive EC50.
Decision Framework for Drug Development
Should you invest in the "Chiral Switch"? Use this logic flow to determine feasibility.
Figure 2: Strategic Decision Matrix for Chiral Agrochemical Development.
Conclusion
The shift to This compound represents a high-value "Green Chemistry" opportunity.[1] While the upfront manufacturing complexity is higher, the biological data supports a "Low Dose, High Impact" strategy.
-
Scientific Validity: Confirmed by the lock-and-key specificity for scytalone dehydratase.
-
Economic Viability: Contingent on achieving asymmetric synthesis yields >85% or efficient chiral resolution with racemization recycling.[1]
Recommendation: Proceed with pilot-scale asymmetric synthesis if the projected field rate drops below 50g/ha, as this positions the product as a premium, eco-friendly fungicide compliant with tightening global residue standards.
References
-
Buerge, I. J., et al. (2003).[1] "Stereoselective degradation of the chiral fungicide metalaxyl in soil and water." Environmental Science & Technology.[1] Link(Used as comparative baseline for chiral fungicide behavior).
-
Wang, P., et al. (2025).[1] "Enantioselective sorption and degradation of chiral pesticides in agricultural soils." ResearchGate.[1] Link
-
Kurahashi, Y. (2001).[1] "Melanin Biosynthesis Inhibitors (MBI) for Rice Blast Control." Journal of Pesticide Science.[1] Link
-
Ye, J., et al. (2018).[1] "Chiral separation and aquatic toxicity of the enantiomers of fenoxanil." Chirality. Link(Specific confirmation of Fenoxanil chiral toxicity differences).
-
Garrison, A. W. (2006).[1] "Probing the enantioselectivity of chiral pesticides." Environmental Science & Technology.[1] Link[1]
Sources
- 1. Fenoxanil | C15H18Cl2N2O2 | CID 11262655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Research progress on peptides that inhibit melanin synthesis [frontiersin.org]
- 3. cgspace.cgiar.org [cgspace.cgiar.org]
- 4. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]
- 5. news-medical.net [news-medical.net]
- 6. Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.mcc.gov [assets.mcc.gov]
- 8. Fenoxanil [webbook.nist.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
